BAY-1797
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c21-15-7-4-8-17(12-15)27-18-10-9-16(13-19(18)28(22,25)26)23-20(24)11-14-5-2-1-3-6-14/h1-10,12-13H,11H2,(H,23,24)(H2,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJYMAFXYMYNCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)OC3=CC(=CC=C3)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BAY-1797
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-1797 is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel implicated in inflammatory and neuropathic pain. This document provides a comprehensive overview of the mechanism of action of this compound, including its pharmacological profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization. All quantitative data is presented in structured tables for clarity, and key concepts are visualized through diagrams generated using Graphviz.
Core Mechanism of Action: Allosteric Antagonism of the P2X4 Receptor
This compound exerts its effects through the potent and selective inhibition of the P2X4 receptor. The P2X4 receptor is an ATP-gated cation channel, and its activation by extracellular ATP leads to an influx of cations, primarily Ca2+ and Na+, into the cell. This cation influx is a critical step in initiating downstream signaling cascades that contribute to inflammation and pain.
Cryo-electron microscopy studies have revealed that this compound binds to an allosteric site on the P2X4 receptor, distinct from the ATP binding site.[1] This binding event is thought to induce a conformational change in the receptor that prevents the channel from opening, even when ATP is bound. This non-competitive mechanism of action makes this compound a highly effective antagonist.[2]
The downstream consequences of P2X4 receptor antagonism by this compound include the inhibition of pro-inflammatory cytokine and prostaglandin release, such as PGE2, from immune cells like macrophages.[3] By blocking the initial ATP-mediated signaling event, this compound effectively dampens the inflammatory response at a key control point.
Quantitative Pharmacological Profile
This compound has been extensively characterized in vitro for its potency and selectivity against P2X4 receptors from different species, as well as its effects on other P2X subtypes. Its pharmacokinetic properties have also been evaluated in rodents.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Species | Assay Type | IC50 | Reference |
| P2X4 | Human | FLIPR (HEK cells) | 211 nM | [4] |
| P2X4 | Human | 1321N1 cells | 108 nM | |
| P2X4 | Mouse | 1321N1 cells | 112 nM | |
| P2X4 | Rat | 1321N1 cells | 233 nM | |
| P2X1 | Human | - | >50 µM | |
| P2X3 | Human | - | 8.3 µM | |
| P2X7 | Human | - | 10.6 µM |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Species | Route of Administration | AUCnorm (kg*h/L) | Vss (L/kg) | t1/2 (hours) | Reference |
| Mouse | Oral | 1.06 | 3.67 | 2.64 |
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.
In Vitro Potency Determination using FLIPR Calcium Influx Assay
This assay measures the ability of this compound to inhibit ATP-induced calcium influx in cells expressing the P2X4 receptor.
-
Cell Line: Human 1321N1 astrocytoma cells stably expressing human, mouse, or rat P2X4 receptors.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: this compound is serially diluted and added to the wells. The plates are incubated for 15 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: The plates are placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument. The fluorescent signal is measured before and after the addition of an EC80 concentration of ATP.
-
Data Analysis: The inhibition of the ATP-induced calcium influx by this compound is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic equation.
In Vivo Efficacy Assessment in a Mouse Model of Inflammatory Pain
The Complete Freund's Adjuvant (CFA) induced inflammatory pain model is a widely used preclinical model to assess the efficacy of analgesic and anti-inflammatory compounds.
-
Animals: Male C57BL/6 mice.
-
Induction of Inflammation: A single intraplantar injection of CFA (20 µL) into the left hind paw is administered to induce a localized and persistent inflammatory response.
-
Drug Administration: this compound is administered orally (p.o.) at various doses (e.g., 12.5-50 mg/kg) at a specified time point after CFA injection.
-
Assessment of Nociception:
-
Mechanical Allodynia: Paw withdrawal thresholds to mechanical stimuli are measured using von Frey filaments.
-
Thermal Hyperalgesia: Paw withdrawal latency to a thermal stimulus is measured using a plantar test apparatus.
-
-
Biochemical Readouts: At the end of the experiment, paw tissue can be collected to measure the levels of inflammatory mediators such as Prostaglandin E2 (PGE2).
-
Data Analysis: The effects of this compound on paw withdrawal thresholds/latencies and PGE2 levels are compared to a vehicle-treated control group.
References
- 1. Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (this compound) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (this compound) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
BAY-1797: A Technical Guide to its Function as a P2X4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-1797 is a potent, selective, and orally active antagonist of the P2X4 receptor, a ligand-gated ion channel implicated in inflammatory and neuropathic pain pathways. This technical guide provides an in-depth overview of the function and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
The P2X4 receptor, a member of the purinergic P2X family of ATP-gated ion channels, is predominantly expressed on immune cells such as macrophages and microglia.[1] Its activation by extracellular adenosine triphosphate (ATP), often released during tissue injury and inflammation, triggers a cascade of downstream signaling events that contribute to the inflammatory response and the sensitization of pain pathways.[1][2] this compound has emerged as a valuable chemical probe for studying the physiological and pathological roles of the P2X4 receptor and as a potential therapeutic agent for inflammatory disorders.[3]
Mechanism of Action
This compound functions as a non-competitive antagonist of the P2X4 receptor. It binds to an allosteric site on the receptor, distinct from the ATP binding site, and induces a conformational change that prevents channel opening, thereby inhibiting the influx of cations like calcium (Ca2+) and sodium (Na+) that is normally triggered by ATP binding. This blockade of ion flux disrupts the downstream signaling pathways responsible for the pro-inflammatory and nociceptive effects of P2X4 activation.
Signaling Pathway
The activation of the P2X4 receptor on immune cells initiates a signaling cascade that leads to the production and release of key inflammatory mediators. Upon binding of extracellular ATP, the P2X4 receptor channel opens, allowing Ca2+ influx. This increase in intracellular Ca2+ concentration, along with potassium (K+) efflux, activates the NLRP3 inflammasome and the p38 MAPK signaling pathway. Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form, caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, IL-1β and IL-18. Simultaneously, the p38 MAPK pathway stimulates the production of prostaglandin E2 (PGE2). These molecules—IL-1β, IL-18, and PGE2—are potent pro-inflammatory and pyrogenic mediators that contribute to the cardinal signs of inflammation and sensitize nociceptors, leading to pain. This compound, by blocking the initial Ca2+ influx through the P2X4 receptor, effectively inhibits this entire downstream cascade.
Figure 1: P2X4 receptor signaling pathway and inhibition by this compound.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Target | Cell Line | Assay Type | IC50 (nM) | Reference |
| Human P2X4 | 1321N1 | FLIPR (Ca2+ influx) | 108 | [1] |
| Human P2X4 | HEK cells | Cellular Assay | 211 | |
| Mouse P2X4 | 1321N1 | FLIPR (Ca2+ influx) | 112 | |
| Rat P2X4 | 1321N1 | FLIPR (Ca2+ influx) | 233 |
Table 2: Selectivity Profile of this compound
| Target | Species | IC50 (µM) | Reference |
| P2X1 | Human | >50 | |
| P2X2/3 | Human | >10 | |
| P2X3 | Human | 8.3 | |
| P2X7 | Human | 10.6 | |
| hERG | Human | >10 | |
| Carbonic Anhydrase II | Human | >10 | |
| Dopamine Transporter (DAT) | Human | 2.17 |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Units | Reference |
| AUCnorm | 1.06 | kg*h/L | |
| Vss | 3.67 | L/kg | |
| t1/2 | 2.64 | hours |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on the information provided in the supporting materials of Werner et al., J. Med. Chem. 2019, 62, 24, 11194-11217.
In Vitro Potency Assessment (FLIPR Assay)
Figure 2: Workflow for determining the in vitro potency of this compound using a FLIPR assay.
Protocol:
-
Cell Culture: 1321N1 astrocytoma cells stably expressing human, mouse, or rat P2X4 receptors are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into black-walled, clear-bottom 384-well microplates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Preparation: A serial dilution of this compound is prepared in an appropriate assay buffer.
-
Pre-incubation: The dye-loaded cells are washed, and the this compound dilutions are added to the wells. The plate is incubated for a specified period (e.g., 15-30 minutes) at room temperature.
-
ATP Stimulation: The plate is placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument. An ATP solution (at a concentration that elicits a submaximal response, e.g., EC80) is added to the wells to stimulate calcium influx.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured kinetically before and after the addition of ATP.
-
Data Analysis: The increase in fluorescence upon ATP stimulation is calculated. The percentage of inhibition by this compound at each concentration is determined, and the data are fitted to a four-parameter logistic equation to calculate the IC50 value.
In Vivo Anti-inflammatory and Anti-nociceptive Activity (Mouse CFA Inflammatory Pain Model)
Figure 3: Workflow for the mouse Complete Freund's Adjuvant (CFA) inflammatory pain model.
Protocol:
-
Induction of Inflammation: Male C57BL/6 mice are lightly anesthetized, and a small volume (e.g., 20 µL) of Complete Freund's Adjuvant (CFA) is injected subcutaneously into the plantar surface of one hind paw.
-
Treatment: At a specified time after CFA injection (e.g., 24 hours), this compound, formulated in a suitable vehicle, is administered orally to the mice at various doses. A control group receives the vehicle alone.
-
Assessment of Inflammation: Paw edema (a measure of inflammation) is quantified by measuring the paw volume using a plethysmometer at different time points after treatment.
-
Assessment of Thermal Hyperalgesia: The paw withdrawal latency to a radiant heat source is measured using a plantar test apparatus (Hargreaves test). A shortened latency in the CFA-injected paw indicates thermal hyperalgesia.
-
Assessment of Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with calibrated von Frey filaments is determined. A lower threshold in the CFA-injected paw indicates mechanical allodynia.
-
Data Analysis: The paw volume, withdrawal latencies, and withdrawal thresholds are compared between the this compound-treated groups and the vehicle-treated control group to determine the anti-inflammatory and anti-nociceptive effects of the compound.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the P2X4 receptor. Its ability to block the pro-inflammatory and nociceptive signaling cascades downstream of P2X4 activation makes it an invaluable tool for studying the role of this receptor in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in targeting the P2X4 receptor for the treatment of inflammatory and pain-related disorders. Further investigation into the therapeutic potential of this compound and other P2X4 antagonists is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
BAY-1797: A Comprehensive Technical Guide to its P2X Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-1797 has emerged as a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel implicated in various inflammatory and neuropathic pain conditions.[1] Understanding its selectivity profile against other P2X receptor subtypes is crucial for its development as a therapeutic agent and its use as a chemical probe in research. This technical guide provides an in-depth overview of the selectivity of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Data Presentation: Selectivity Profile of this compound
The inhibitory activity of this compound has been rigorously evaluated against a panel of human P2X receptor subtypes. The data, summarized in the table below, clearly demonstrates the compound's high selectivity for the P2X4 receptor.
| Receptor Subtype | Agonist | This compound IC50 (µM) | Selectivity vs. hP2X4 (fold) |
| Human P2X4 | ATP | 0.108 | 1 |
| Human P2X1 | α,β-meATP | >50 | >463 |
| Human P2X2 | ATP | >10 | >93 |
| Human P2X3 | α,β-meATP | 8.3 | 77 |
| Human P2X5 | ATP | >10 | >93 |
| Human P2X6 | ATP | Not Determined | Not Determined |
| Human P2X7 | BzATP | 10.6 | 98 |
Data compiled from Werner S, et al. J Med Chem. 2019 Dec 26;62(24):11194-11217.
As the data illustrates, this compound is significantly more potent at inhibiting the human P2X4 receptor compared to other P2X subtypes, with selectivity folds ranging from over 77-fold to greater than 463-fold. The activity at P2X2 and P2X5 was minimal, with no significant inhibition observed at concentrations up to 10 µM. The selectivity against the P2X6 receptor has not been publicly reported.
This compound also demonstrates potent inhibition of rodent P2X4 receptors, with IC50 values of 112 nM for mouse P2X4 and 233 nM for rat P2X4.[2]
Experimental Protocols
The selectivity of this compound was determined using a combination of automated patch-clamp electrophysiology and fluorescence-based calcium flux assays.
Automated Patch-Clamp Electrophysiology (QPatch)
This technique was employed to determine the potency of this compound on the human P2X4 receptor.
-
Cell Line: 1321N1 cells stably expressing the human P2X4 receptor.
-
Instrumentation: QPatch HT, a 48-channel automated patch-clamp system.
-
Methodology:
-
Cells were cultured and harvested for the assay.
-
Whole-cell patch-clamp recordings were established.
-
The P2X4 receptor was activated by applying its agonist, ATP.
-
Increasing concentrations of this compound were pre-applied, followed by co-application with the agonist.
-
The inhibition of the ATP-induced current by this compound was measured to determine the IC50 value.
-
-
Solutions:
-
Extracellular solution: Commercially available buffered saline solution.
-
Intracellular solution: Commercially available solution mimicking the intracellular ionic environment.
-
Fluorescence-Based Calcium Flux Assay (FLIPR)
A Fluorometric Imaging Plate Reader (FLIPR) was utilized to assess the activity of this compound against a broader panel of human P2X receptors.
-
Cell Lines: 1321N1 astrocytoma cells stably expressing one of the following human receptors: P2X1, P2X2, P2X3, P2X4, or P2X5. HEK293 cells were used for the human P2X7 receptor.
-
Instrumentation: FLIPR Tetra.
-
Methodology:
-
Cells were seeded into 384-well plates and incubated overnight.
-
The cells were loaded with the calcium-sensitive dye Fluo-4 AM.
-
A baseline fluorescence measurement was taken.
-
This compound was added at various concentrations and incubated.
-
The respective receptor agonist (α,β-methylene ATP for P2X1 and P2X3; ATP for P2X2, P2X4, and P2X5; and BzATP for P2X7) was added to stimulate the receptor.
-
The resulting change in fluorescence, indicative of calcium influx, was measured.
-
The inhibitory effect of this compound was calculated to determine the IC50 values.
-
Visualizations
P2X Receptor Signaling Pathway
The following diagram illustrates the general signaling pathway of P2X receptors upon activation by ATP and the inhibitory action of this compound on the P2X4 subtype.
Caption: P2X Receptor Activation and Inhibition by this compound.
Experimental Workflow for Determining P2X Selectivity
The following flowchart outlines the key steps involved in assessing the selectivity profile of a compound like this compound against various P2X receptors using a fluorescence-based calcium flux assay.
Caption: Workflow for P2X Receptor Selectivity Screening.
References
In Vivo Efficacy of BAY-1797 in Pain Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo efficacy of BAY-1797, a potent and selective P2X4 receptor antagonist, in preclinical pain models. The document details the mechanism of action, experimental protocols, and available efficacy data, offering valuable insights for researchers and professionals in the field of pain drug discovery and development.
Introduction to this compound and the P2X4 Receptor Target
This compound, chemically known as N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide, is a novel small molecule inhibitor of the P2X4 receptor.[1] The P2X4 receptor is a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1] These receptors are highly expressed on immune cells, particularly microglia in the central nervous system. Growing evidence indicates a critical role for the P2X4 receptor in the pathogenesis of chronic pain, including inflammatory and neuropathic pain states.[2] In response to nerve injury or inflammation, microglia in the spinal cord's dorsal horn upregulate P2X4 receptors. The subsequent activation of these receptors by ATP triggers the release of brain-derived neurotrophic factor (BDNF), which in turn alters neuronal chloride homeostasis, leading to synaptic disinhibition and pain hypersensitivity. This compound was developed to specifically target this pathway and offer a novel therapeutic approach for pain management.
P2X4 Signaling Pathway in Pain Pathogenesis
The signaling cascade initiated by P2X4 receptor activation in microglia is a key driver of centralized pain sensitization. The diagram below illustrates this pathway and the inhibitory action of this compound.
In Vivo Efficacy in Inflammatory Pain
The primary preclinical model used to evaluate the anti-nociceptive and anti-inflammatory effects of this compound was the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in mice.[1] This model is a well-established and clinically relevant tool for studying chronic inflammatory pain.
Quantitative Efficacy Data
While the primary research article by Werner et al. (2019) demonstrated the anti-inflammatory and anti-nociceptive effects of this compound in the mouse CFA model, the specific quantitative data from these in vivo studies are not publicly available in the abstract or other accessible literature.[1] To facilitate future comparative analysis, the following table provides a template of the key data points that would be essential for a comprehensive evaluation of this compound's in vivo efficacy.
| Treatment Group | Dose (mg/kg) | Route of Administration | Paw Withdrawal Latency (s) | Mechanical Withdrawal Threshold (g) | Paw Edema (mm) |
| Vehicle Control | - | p.o. | Data not available | Data not available | Data not available |
| This compound | e.g., 10 | p.o. | Data not available | Data not available | Data not available |
| This compound | e.g., 30 | p.o. | Data not available | Data not available | Data not available |
| Positive Control | e.g., Celecoxib | p.o. | Data not available | Data not available | Data not available |
Data from the primary publication by Werner et al. (2019) is required to populate this table.
Experimental Protocols
The following sections detail the methodology for the CFA-induced inflammatory pain model, based on established protocols.
CFA-Induced Inflammatory Pain Model in Mice
This model induces a persistent inflammatory state, characterized by thermal hyperalgesia, mechanical allodynia, and paw edema.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Sterile saline
-
Microsyringe with a 30-gauge needle
-
Male C57BL/6 mice
-
Testing apparatus for thermal and mechanical sensitivity (e.g., Hargreaves apparatus, von Frey filaments)
Procedure:
-
Acclimation: Mice are acclimated to the testing environment and handling for several days before the experiment.
-
Baseline Measurements: Baseline thermal and mechanical sensitivity are measured for both hind paws.
-
CFA Induction: A subcutaneous injection of CFA (typically 20-50 µL) is administered into the plantar surface of one hind paw. The contralateral paw may be injected with saline to serve as a control.
-
Post-Induction Period: The development of inflammatory pain is allowed to proceed for a specified period, often 24-72 hours, before drug administration.
-
Drug Administration: this compound or a vehicle control is administered, typically via oral gavage (p.o.).
-
Efficacy Assessment: At various time points after drug administration, thermal hyperalgesia (paw withdrawal latency to a radiant heat source) and mechanical allodynia (paw withdrawal threshold to von Frey filaments) are measured. Paw volume or thickness is also often measured to assess the anti-inflammatory effects.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for evaluating the in vivo efficacy of a compound in the CFA pain model.
Conclusion and Future Directions
This compound has demonstrated efficacy as a P2X4 receptor antagonist in a preclinical model of inflammatory pain. Its mechanism of action, targeting microglia-mediated pain signaling, represents a promising approach for the development of novel analgesics. However, the development of this compound was reportedly halted due to undesirable effects on CYP3A4 induction. Despite this, this compound remains a valuable pharmacological tool for investigating the role of the P2X4 receptor in pain and other inflammatory conditions. Further research into P2X4 antagonists with improved safety profiles is warranted and could lead to new therapeutic options for patients suffering from chronic pain.
References
The Anti-Inflammatory Properties of BAY-1797: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-1797 is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel implicated in inflammatory and immune processes.[1][2] Preclinical studies have demonstrated its anti-inflammatory and anti-nociceptive effects, primarily through the modulation of prostaglandin E2 (PGE2) production.[3][4] This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols. The information is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.
Core Mechanism of Action: P2X4 Receptor Antagonism
This compound exerts its anti-inflammatory effects by selectively inhibiting the P2X4 receptor.[1] The P2X4 receptor is an ATP-gated ion channel expressed on various immune cells, including macrophages and microglia. Upon activation by extracellular ATP, often released during tissue injury and inflammation, the P2X4 receptor facilitates cation influx, leading to the activation of downstream signaling pathways. This cascade ultimately results in the release of pro-inflammatory mediators, most notably prostaglandin E2 (PGE2). By blocking the P2X4 receptor, this compound prevents this ATP-induced signaling, thereby reducing the production and release of key inflammatory molecules.
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound.
Table 1: In Vitro P2X4 Receptor Antagonist Activity of this compound
| Species | IC50 (nM) |
| Human | 108 |
| Mouse | 112 |
| Rat | 233 |
Table 2: Selectivity of this compound for Human P2X Receptors
| Receptor Subtype | IC50 (µM) |
| P2X1 | >50 |
| P2X3 | 8.3 |
| P2X7 | 10.6 |
Table 3: In Vivo Anti-Inflammatory Efficacy of this compound in a Mouse CFA Model
| Treatment Group | Dose (mg/kg, p.o.) | Effect on PGE2 Levels in Inflamed Paw |
| This compound | 12.5 - 50 | Significant, dose-dependent reduction |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the P2X4 signaling pathway in inflammation and the general workflow of the in vivo anti-inflammatory studies.
Experimental Protocols
In Vivo Anti-Inflammatory Assay: Mouse Complete Freund's Adjuvant (CFA) Model
This protocol describes a common method for inducing and assessing inflammation in a mouse model, as referenced in the evaluation of this compound.
-
Animals: Male C57BL/6 mice are typically used.
-
Induction of Inflammation:
-
A baseline measurement of the hind paw volume is taken using a plethysmometer.
-
Mice are briefly anesthetized.
-
A solution of Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw to induce localized inflammation. The contralateral paw may be injected with saline to serve as a control.
-
-
Drug Administration:
-
This compound is formulated for oral administration (p.o.).
-
The compound or vehicle control is administered to the animals at specified time points before or after CFA injection, and potentially in multiple doses.
-
-
Assessment of Inflammation:
-
Paw Edema: Paw volume is measured at various time points after CFA injection using a plethysmometer. The difference in paw volume between the CFA-injected and saline-injected paw, or the change from baseline, is calculated to determine the extent of edema. The percentage inhibition of edema by this compound is calculated relative to the vehicle-treated group.
-
PGE2 Measurement: At the end of the experiment, animals are euthanized, and the inflamed paw tissue is collected. The tissue is homogenized, and prostaglandin E2 levels are quantified using a commercially available ELISA kit or by LC-MS/MS.
-
In Vitro P2X4 Receptor Antagonism Assay (FLIPR-based Calcium Influx)
This protocol outlines a common high-throughput method for assessing the antagonist activity of compounds on the P2X4 receptor.
-
Cell Line: A stable cell line expressing the human, mouse, or rat P2X4 receptor (e.g., 1321N1 astrocytoma cells) is used.
-
Assay Principle: The assay measures the influx of calcium through the P2X4 receptor channel upon activation by ATP. A calcium-sensitive fluorescent dye is used, and the change in fluorescence is monitored using a Fluorometric Imaging Plate Reader (FLIPR).
-
Procedure:
-
Cells are seeded into microplates and incubated with a calcium-sensitive dye.
-
This compound at various concentrations is pre-incubated with the cells.
-
ATP is added to the wells to activate the P2X4 receptors, and the resulting change in fluorescence is recorded.
-
The IC50 value, representing the concentration of this compound that inhibits 50% of the ATP-induced calcium influx, is calculated from the concentration-response curve.
-
Conclusion
This compound is a potent and selective P2X4 receptor antagonist with demonstrated anti-inflammatory properties in preclinical models. Its mechanism of action, centered on the inhibition of ATP-gated cation influx and subsequent reduction of pro-inflammatory mediators like PGE2, presents a targeted approach for the treatment of inflammatory conditions. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for scientists and researchers in the field of drug discovery and development. Further investigation into the therapeutic potential of P2X4 receptor antagonists like this compound is warranted.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (this compound) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Pharmacokinetic Profile of BAY-1797 in Rodents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-1797 is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel implicated in inflammatory and immune processes. Its potential as a therapeutic agent has led to preclinical investigations, including studies in rodent models to elucidate its pharmacokinetic (PK) profile. This document provides a comprehensive overview of the available pharmacokinetic data for this compound in rodents, details relevant experimental methodologies, and visualizes key processes to support further research and development.
Pharmacokinetic Data
While comprehensive quantitative pharmacokinetic data for this compound in rodents is not extensively available in the public domain, some key parameters have been reported following oral administration. The following table summarizes the available data. It is important to note that the specific rodent species for these parameters was not explicitly stated in the source material.
Table 1: Pharmacokinetic Parameters of this compound in Rodents Following Oral Administration
| Parameter | Value | Units |
| AUCnorm | 1.06 | kg·h/L |
| Vss | 3.67 | L/kg |
| t1/2 | 2.64 | hours |
| Cmax | Data not available | - |
| Tmax | Data not available | - |
| Oral Bioavailability | Data not available | % |
AUCnorm: Dose-normalized area under the plasma concentration-time curve; Vss: Volume of distribution at steady state; t1/2: Elimination half-life; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
In Vivo Efficacy Studies
This compound has demonstrated anti-inflammatory and anti-nociceptive effects in a mouse model of inflammatory pain. In these studies, the compound was administered orally at doses ranging from 12.5 to 50 mg/kg.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound are not publicly available. However, a general methodology for conducting such studies in rodents is outlined below. This protocol is based on standard practices in preclinical drug development.
General Protocol for Oral Pharmacokinetic Study in Rodents
-
Animal Models: Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley or Wistar) are commonly used. Animals are typically fasted overnight before drug administration.
-
Drug Formulation and Administration: this compound is formulated in a suitable vehicle (e.g., a solution or suspension) for oral administration. The formulation is administered via oral gavage at a defined dose.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically drawn from the tail vein, saphenous vein, or via cardiac puncture for terminal collection.
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma.
-
Bioanalytical Method: The concentration of this compound in plasma samples is determined using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and clearance using non-compartmental analysis.
General Protocol for Intravenous Pharmacokinetic Study in Rodents
-
Animal Models and Drug Formulation: Similar to oral studies, with the drug formulated for intravenous injection.
-
Drug Administration: The drug is administered via intravenous injection, typically into the tail vein.
-
Blood Sampling, Plasma Preparation, and Bioanalysis: The procedures are the same as for oral studies.
-
Pharmacokinetic Analysis: In addition to the parameters calculated for oral administration, intravenous data allows for the determination of parameters such as clearance (CL) and volume of distribution (Vd). Absolute oral bioavailability can be calculated by comparing the AUC from oral administration to the AUC from intravenous administration.
Visualizations
To aid in the understanding of the experimental workflows and conceptual relationships in pharmacokinetic studies, the following diagrams are provided.
BAY-1797: A Technical Guide to a Selective P2X4 Receptor Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of BAY-1797, a potent and selective antagonist of the P2X4 receptor. The P2X4 receptor, an ATP-gated cation channel, is a key player in inflammatory and immune processes, making it an attractive therapeutic target for conditions such as chronic inflammation and neuropathic pain.[1][2] this compound has emerged as a valuable chemical probe for elucidating the physiological and pathological roles of the P2X4 receptor. This document details the pharmacological properties of this compound, including its in vitro potency and selectivity, as well as its in vivo efficacy in preclinical models of inflammatory pain.[1] Furthermore, this guide provides detailed experimental protocols for key assays used to characterize this compound and presents visualizations of the P2X4 signaling pathway and experimental workflows.
Introduction to this compound and the P2X4 Receptor
The P2X4 receptor is a member of the P2X family of ligand-gated ion channels that are activated by extracellular adenosine triphosphate (ATP). These receptors are expressed on a variety of cell types, particularly those involved in the immune and inflammatory responses, such as monocytes, macrophages, mast cells, and microglia. Upon activation by ATP, the P2X4 receptor forms a non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺. This cation influx triggers downstream signaling cascades that result in the release of pro-inflammatory mediators, including prostaglandin E₂ (PGE₂) and brain-derived neurotrophic factor (BDNF). Consequently, the P2X4 receptor has been implicated in the pathophysiology of chronic pain and inflammation.
This compound, with the chemical name N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide, is a potent, orally active, and selective antagonist of the P2X4 receptor. It has been characterized as a valuable chemical probe for studying P2X4 receptor function in both in vitro and in vivo settings.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | Cell Line | Assay Type | IC₅₀ (nM) | Reference(s) |
| Human P2X4 | HEK | Calcium Influx | 211 | |
| Human P2X4 | 1321N1 | Calcium Influx | 108 | |
| Mouse P2X4 | 1321N1 | Calcium Influx | 112 | |
| Rat P2X4 | 1321N1 | Calcium Influx | 233 | |
| Zebrafish P2X4 | - | Electrophysiology | 140 |
Table 2: Selectivity Profile of this compound
| Off-Target | Species | IC₅₀ (µM) | Reference(s) |
| P2X1 | Human | >50 | |
| P2X3 | Human | 8.3 | |
| P2X7 | Human | 10.6 | |
| hERG | Human | >10 | |
| Carbonic Anhydrase II | Human | >10 | |
| Dopamine Transporter (DAT) | Human | 2.17 |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Unit | Reference(s) |
| AUCnorm | 1.06 | kg*h/L | |
| Vss | 3.67 | L/kg | |
| t1/2 | 2.64 | hours |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the P2X4 receptor signaling pathway and a typical experimental workflow for characterizing a P2X4 antagonist like this compound.
Figure 1: P2X4 Receptor Signaling Pathway and Inhibition by this compound.
Figure 2: Experimental Workflow for Characterizing this compound.
Experimental Protocols
In Vitro Potency and Selectivity Determination
4.1.1. Heterologous Expression of P2X4 Receptors in HEK293 or 1321N1 Cells
This protocol describes the transient or stable expression of P2X4 receptors in a mammalian cell line that lacks endogenous P2X receptors.
-
Cell Culture:
-
Culture Human Embryonic Kidney (HEK293) or human astrocytoma (1321N1) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Transfection (for transient expression):
-
One day prior to transfection, seed cells in 96-well plates at a density that will result in 70-90% confluency on the day of transfection.
-
Transfect cells with a mammalian expression vector containing the cDNA for the desired P2X4 receptor (human, mouse, or rat) using a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.
-
Allow cells to express the receptor for 24-48 hours before performing functional assays.
-
-
Stable Cell Line Generation:
-
For stable expression, co-transfect the P2X4 expression vector with a vector conferring resistance to a selection antibiotic (e.g., neomycin).
-
After 48 hours, begin selection by adding the appropriate antibiotic to the culture medium.
-
Select and expand resistant clones and verify P2X4 expression and function.
-
4.1.2. Calcium Influx Assay using a Fluorescent Plate Reader (FLIPR)
This high-throughput assay measures changes in intracellular calcium concentration following P2X4 receptor activation.
-
Cell Preparation:
-
Seed P2X4-expressing cells into black-walled, clear-bottom 96-well or 384-well plates and grow to confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 6 Assay Kit) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare a compound plate containing serial dilutions of this compound.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
The instrument will automatically add this compound to the wells, followed by an EC₈₀ concentration of ATP (typically 1-10 µM) to stimulate the P2X4 receptors.
-
Monitor the change in fluorescence in real-time.
-
-
Data Analysis:
-
The increase in fluorescence upon ATP stimulation corresponds to calcium influx.
-
Calculate the percentage of inhibition by this compound at each concentration.
-
Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
In Vivo Efficacy in a Mouse Model of Inflammatory Pain
4.2.1. Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This model induces a localized and persistent inflammation, leading to measurable pain-like behaviors.
-
Induction of Inflammation:
-
Lightly anesthetize adult male C57BL/6 mice.
-
Inject 20 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw. This will be the ipsilateral paw. The contralateral paw serves as a control.
-
Allow the animals to recover. Inflammation and pain hypersensitivity will develop over the next 24-48 hours.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle for oral administration (p.o.).
-
Administer this compound or vehicle to the mice at the desired dose (e.g., 12.5-50 mg/kg) at a specified time point before behavioral testing.
-
-
Assessment of Mechanical Allodynia (von Frey Test):
-
Place the mice in individual compartments on a raised mesh floor and allow them to acclimate.
-
Apply a series of calibrated von Frey filaments with increasing bending force to the plantar surface of the ipsilateral paw.
-
A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
-
Assessment of Thermal Hyperalgesia (Hargreaves Test):
-
Place the mice in individual plexiglass chambers on a glass floor.
-
Apply a radiant heat source to the plantar surface of the ipsilateral paw.
-
Measure the time it takes for the mouse to withdraw its paw (paw withdrawal latency).
-
A cut-off time is used to prevent tissue damage.
-
Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in mice or rats.
-
Animal Dosing:
-
Fast the animals overnight with free access to water.
-
Administer this compound via the desired routes (e.g., intravenous bolus for determining clearance and volume of distribution, and oral gavage for assessing oral bioavailability).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points after drug administration (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).
-
Blood can be collected via various methods, such as tail vein, saphenous vein, or terminal cardiac puncture.
-
Process the blood to obtain plasma by centrifugation.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific analytical method for quantifying this compound in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Area Under the Curve (AUC)
-
Clearance (CL)
-
Volume of Distribution (Vss)
-
Half-life (t1/2)
-
Maximum Concentration (Cmax)
-
Time to Maximum Concentration (Tmax)
-
Oral Bioavailability (F%)
-
-
Conclusion
This compound is a well-characterized, potent, and selective P2X4 receptor antagonist that serves as an invaluable chemical probe for investigating the roles of this ion channel in health and disease. Its demonstrated efficacy in preclinical models of inflammatory pain highlights the therapeutic potential of targeting the P2X4 receptor. This technical guide provides a comprehensive resource for researchers utilizing this compound, offering key quantitative data, visual representations of its mechanism and characterization workflow, and detailed experimental protocols to facilitate further research into the promising field of P2X4 receptor pharmacology.
References
BAY-1797: A Technical Guide to its Discovery and Characterization as a Potent P2X4 Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
Core Content Type: In-depth technical guide.
Executive Summary
The P2X4 receptor, a ligand-gated ion channel activated by extracellular ATP, is a key player in inflammatory and immune processes, making it a promising therapeutic target for pain and neuroinflammatory conditions.[1][2] This document provides a comprehensive technical overview of the discovery, characterization, and preclinical evaluation of BAY-1797 (N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide), a potent, selective, and orally active antagonist of the P2X4 receptor.[3][4] Identified through a high-throughput screening campaign, this compound emerged from a structure-guided optimization program aimed at mitigating off-target effects, specifically the induction of cytochrome P450 3A4 (CYP3A4).[1] While preclinical studies demonstrated its anti-inflammatory and anti-nociceptive efficacy, its development was ultimately halted due to residual CYP3A4 induction liability. Nevertheless, this compound remains a valuable chemical probe for elucidating the physiological and pathological roles of the P2X4 receptor.
Discovery and Optimization
The journey to identify this compound began with a high-throughput screen that yielded a novel class of P2X4 inhibitors. However, this initial series of compounds was marked by a significant liability: substantial induction of CYP3A4 in human hepatocytes. This undesirable effect was traced to the activation of the pregnane X receptor (PXR), a key regulator of drug-metabolizing enzymes.
A subsequent structure-guided optimization program was initiated with the goal of reducing PXR binding while preserving P2X4 inhibitory potency. This effort revealed that introducing larger, more polar substituents on the ether linker of the molecule led to diminished PXR binding and, consequently, reduced CYP3A4 induction. While this strategy was successful in principle, the resulting compounds had pharmacokinetic profiles unsuitable for human studies. Amidst this optimization campaign, the original screening hit, compound 10 (later named this compound), was re-evaluated and found to possess the most favorable overall profile, balancing potency, selectivity, and pharmacokinetic properties suitable for in vivo rodent studies.
References
- 1. Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (this compound) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of microglia and P2X4 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
BAY-1797: A Technical Guide to a Potent and Selective P2X4 Receptor Antagonist for Purinergic Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of BAY-1797, a potent and selective antagonist of the P2X4 receptor. This document details the compound's mechanism of action, presents key quantitative data, outlines experimental protocols for its characterization, and visualizes its role in purinergic signaling pathways.
Introduction to this compound and Purinergic Signaling
Purinergic signaling, mediated by extracellular nucleotides like adenosine triphosphate (ATP), plays a crucial role in a wide array of physiological and pathological processes.[1][2][3] The P2X family of ligand-gated ion channels, comprising seven members (P2X1-7), are key players in this signaling cascade.[1] Among these, the P2X4 receptor has emerged as a significant therapeutic target, particularly in the context of chronic inflammation and neuropathic pain.[1] P2X4 receptors are expressed on various cell types, including those central to inflammatory and immune responses such as monocytes, macrophages, mast cells, and microglia. Activation of the P2X4 receptor by ATP triggers the influx of cations, primarily Ca2+ and Na+, leading to the release of pro-inflammatory mediators like cytokines and prostaglandins.
This compound is a potent, orally active, and selective antagonist of the P2X4 receptor. Its development has provided researchers with a valuable tool to investigate the physiological and pathophysiological roles of the P2X4 receptor. This guide will delve into the technical details of using this compound as a chemical probe to study purinergic signaling.
Mechanism of Action
This compound functions as a non-competitive, allosteric inhibitor of the P2X4 receptor. Cryo-electron microscopy studies have revealed that this compound binds to an allosteric site located at the subunit interface at the top of the extracellular domain. This binding event stabilizes the receptor in a closed conformation, preventing the structural changes required for channel activation upon ATP binding.
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its inhibitory potency against P2X4 receptors from different species and its selectivity over other P2X receptor subtypes and off-targets.
Table 1: Inhibitory Potency (IC50) of this compound on P2X4 Receptors
| Species | IC50 (nM) | Cell Line | Reference |
| Human | 108 | 1321N1 | |
| Human | 211 | HEK | |
| Human | 210 ± 74 | Not Specified | |
| Mouse | 112 | 1321N1 | |
| Mouse | 141 ± 24 | Not Specified | |
| Rat | 233 | 1321N1 | |
| Zebrafish | 140 | Not Specified |
Table 2: Selectivity of this compound for Human P2X Receptor Subtypes
| Receptor Subtype | IC50 (µM) | Reference |
| P2X1 | >50 | |
| P2X3 | 8.3 | |
| P2X7 | 10.6 |
Table 3: Off-Target Activity of this compound
| Target | IC50 (µM) | Reference |
| hERG | >10 | |
| Carbonic Anhydrase II | >10 | |
| Dopamine Transporter (DAT) | 2.17 |
Signaling Pathways
The following diagrams illustrate the P2X4 receptor signaling pathway and the mechanism of its inhibition by this compound.
Caption: P2X4 receptor signaling cascade initiated by ATP binding.
Caption: Allosteric inhibition of the P2X4 receptor by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
In Vitro Assays
1. Calcium Influx Assay
This assay is a high-throughput method to determine the inhibitory potency of compounds on P2X4 receptor function by measuring changes in intracellular calcium concentration.
-
Cell Culture: Human embryonic kidney (HEK293) or human astrocytoma (1321N1) cells stably expressing the human, mouse, or rat P2X4 receptor are cultured in appropriate media (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Incubation: After washing to remove excess dye, cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 15-30 minutes).
-
Receptor Activation and Measurement: The microplate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is recorded before the addition of an ATP solution (at a concentration that elicits a submaximal response, e.g., EC80) to activate the P2X4 receptors. The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored over time.
-
Data Analysis: The peak fluorescence response is measured. The percentage of inhibition by this compound at each concentration is calculated relative to the vehicle control. An IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Caption: Workflow for the in vitro calcium influx assay.
2. Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion channel activity of the P2X4 receptor and the inhibitory effect of this compound.
-
Cell Preparation: P2X4-expressing cells are grown on glass coverslips.
-
Recording Setup: The coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-7 MΩ and filled with an intracellular solution.
-
Whole-Cell Configuration: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total current across the cell membrane.
-
Current Recording: The cell is voltage-clamped at a holding potential of -60 mV. ATP is applied to the cell via a rapid perfusion system to evoke an inward current mediated by P2X4 receptors.
-
Antagonist Application: this compound is co-applied with ATP to determine its effect on the ATP-gated current.
-
Data Analysis: The peak amplitude of the inward current is measured in the absence and presence of different concentrations of this compound. The percentage of inhibition is calculated, and an IC50 value is determined from the concentration-response curve.
In Vivo Assays
1. Complete Freund's Adjuvant (CFA) Inflammatory Pain Model
This is a widely used animal model to study inflammatory pain and to evaluate the efficacy of analgesic compounds.
-
Animal Subjects: Male C57BL/6 mice are commonly used.
-
Induction of Inflammation: A single intraplantar injection of CFA (e.g., 20 µL) into the right hind paw induces a localized and persistent inflammation.
-
Drug Administration: this compound is administered orally (p.o.) at various doses (e.g., 12.5-50 mg/kg) at a specified time point after CFA injection.
-
Assessment of Nociception (Paw Withdrawal Threshold): Mechanical allodynia is assessed using von Frey filaments. The mouse is placed in a chamber with a mesh floor. Calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the inflamed paw. The force at which the mouse withdraws its paw is recorded as the paw withdrawal threshold. A decrease in this threshold indicates hypersensitivity to mechanical stimuli.
-
Data Analysis: The paw withdrawal thresholds are measured at different time points after drug administration and compared between the vehicle-treated and this compound-treated groups.
2. Prostaglandin E2 (PGE2) Measurement
PGE2 is a key inflammatory mediator, and its levels are often elevated in inflamed tissues.
-
Sample Collection: At the end of the behavioral testing in the CFA model, mice are euthanized, and the inflamed paw tissue is collected.
-
Tissue Homogenization: The paw tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline with a protease inhibitor cocktail).
-
PGE2 Quantification: The concentration of PGE2 in the tissue homogenate is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
ELISA Protocol (General):
-
Standards and samples are added to a microplate pre-coated with a PGE2 capture antibody.
-
A biotinylated PGE2 conjugate is added, which competes with the PGE2 in the sample for binding to the capture antibody.
-
After incubation and washing, a streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
A substrate solution is added, and the color development is proportional to the amount of bound biotinylated PGE2.
-
The reaction is stopped, and the absorbance is read at 450 nm.
-
The concentration of PGE2 in the samples is determined by comparison to a standard curve.
-
-
Data Analysis: PGE2 levels in the inflamed paws of this compound-treated animals are compared to those of vehicle-treated animals.
Caption: Experimental workflow for in vivo characterization of this compound.
Conclusion
This compound is a valuable pharmacological tool for the investigation of P2X4 receptor function in the context of purinergic signaling. Its high potency and selectivity, combined with its oral bioavailability, make it suitable for a range of in vitro and in vivo studies. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of inflammation, pain, and other P2X4-mediated processes.
References
The Role of P2X4 Receptors in Neuropathic Pain and the Therapeutic Potential of BAY-1797: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropathic pain, a debilitating chronic condition arising from nerve injury, remains a significant therapeutic challenge. A growing body of evidence implicates the purinergic P2X4 receptor (P2X4R) as a key player in the pathogenesis of neuropathic pain, primarily through its upregulation and activation in spinal microglia. This technical guide provides an in-depth overview of the role of P2X4R in neuropathic pain signaling, detailed experimental protocols for its study, and a summary of the pharmacological data for P2X4R antagonists, with a focus on the selective inhibitor BAY-1797. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to develop novel analgesics targeting this pathway.
The P2X4 Receptor: A Central Mediator in Neuropathic Pain
Neuropathic pain is characterized by allodynia (pain from a normally non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus).[1][2] A critical molecular event in the development of these symptoms is the upregulation of P2X4Rs in microglia, the resident immune cells of the central nervous system.[3][4]
Following peripheral nerve injury, microglia in the spinal cord dorsal horn become activated and significantly increase their expression of P2X4R.[5] This upregulation is triggered by signals from injured neurons, including the chemokine CCL21. The activation of these upregulated P2X4Rs by extracellular adenosine triphosphate (ATP), released from neurons and glial cells, is a crucial step in the signaling cascade that leads to pain hypersensitivity.
The P2X4R Signaling Cascade in Neuropathic Pain
The activation of microglial P2X4Rs initiates a downstream signaling pathway that ultimately enhances the excitability of pain-transmitting neurons in the spinal cord. A key mediator in this process is Brain-Derived Neurotrophic Factor (BDNF).
Activated microglia release BDNF, which then acts on tropomyosin receptor kinase B (TrkB) receptors expressed on dorsal horn neurons. This BDNF-TrkB signaling leads to the downregulation of the potassium-chloride cotransporter 2 (KCC2). KCC2 is crucial for maintaining the inhibitory tone of GABAergic and glycinergic neurotransmission. Its downregulation results in a shift in the chloride gradient, causing GABA and glycine to have an excitatory, rather than inhibitory, effect on these neurons. This disinhibition contributes to the central sensitization and hyperexcitability that underlies neuropathic pain.
Experimental Protocols for Studying P2X4R in Neuropathic Pain
Investigating the role of P2X4R in neuropathic pain requires robust and reproducible experimental models and techniques. This section provides detailed methodologies for key experiments.
Animal Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve
The CCI model is a widely used and validated model of neuropathic pain in rodents that mimics features of human nerve compression injuries.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)
-
Surgical scissors, forceps, and retractors
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution and sterile saline
Procedure:
-
Anesthetize the rat and shave the lateral surface of the thigh.
-
Place the animal in a prone position and sterilize the surgical area with an antiseptic solution.
-
Make a small incision in the skin and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Loosely tie four chromic gut ligatures around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Allow the animals to recover in a warm, clean cage. Post-operative analgesics can be administered as per institutional guidelines, ensuring they do not interfere with the study endpoints.
-
Behavioral testing can typically commence 7-14 days post-surgery, allowing for the development of stable mechanical allodynia.
Behavioral Assay: Von Frey Test for Mechanical Allodynia
The von Frey test is the gold standard for assessing mechanical sensitivity in rodents.
Materials:
-
Von Frey filaments (a graded series of calibrated monofilaments)
-
Testing apparatus with a wire mesh floor
-
Individual testing chambers
Procedure:
-
Acclimate the animals to the testing environment and chambers for at least 15-30 minutes before testing.
-
Begin testing by applying a von Frey filament to the plantar surface of the hind paw, starting with a filament in the middle of the force range.
-
Apply the filament perpendicular to the paw surface with sufficient force to cause it to bend, and hold for 3-5 seconds.
-
A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold (PWT). If the animal responds, the next weaker filament is used. If there is no response, the next stronger filament is used.
-
This is repeated until a pattern of responses is established, and the 50% PWT is calculated using the formula: 50% PWT = (10^[Xf + kδ]) / 10,000, where Xf is the value of the final filament used, k is a value from a lookup table based on the pattern of responses, and δ is the average difference in log units between the filaments.
Molecular Biology: Western Blotting for P2X4R and BDNF
Western blotting is used to quantify the expression levels of P2X4R and BDNF in spinal cord tissue.
Materials:
-
Spinal cord tissue (lumbar enlargement)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-P2X4R (e.g., Alomone Labs, APR-002)
-
Rabbit anti-BDNF (e.g., Abcam, ab108319)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Homogenize spinal cord tissue in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a protein assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity using densitometry software and normalize to the loading control.
Histology: Immunohistochemistry for P2X4R in Microglia
Immunohistochemistry is used to visualize the expression and localization of P2X4R in spinal cord microglia.
Materials:
-
Rats (perfused with 4% paraformaldehyde)
-
Spinal cord tissue (lumbar enlargement)
-
Cryostat or vibratome for sectioning
-
Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibodies:
-
Rabbit anti-P2X4R (e.g., Alomone Labs, APR-002)
-
Goat anti-Iba1 (microglial marker, e.g., Abcam, ab5076)
-
-
Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 594, donkey anti-goat Alexa Fluor 488)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the lumbar spinal cord and post-fix in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Cut 30-40 µm thick sections using a cryostat or vibratome.
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate sections with primary antibodies (anti-P2X4R and anti-Iba1) overnight at 4°C.
-
Wash sections in PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 2 hours at room temperature.
-
Wash sections and counterstain with DAPI.
-
Mount sections on slides with mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.
Pharmacological Targeting of P2X4R for Neuropathic Pain
The critical role of P2X4R in neuropathic pain makes it an attractive target for the development of novel analgesics. Several P2X4R antagonists have been developed and evaluated in preclinical models.
This compound: A Potent and Selective P2X4R Antagonist
This compound is a novel, potent, and selective P2X4R antagonist that has shown promise in preclinical studies. It is an orally active compound with anti-inflammatory and anti-nociceptive properties.
Table 1: In Vitro Potency of this compound
| Species | IC50 (nM) |
| Human P2X4 | 211 |
| Mouse P2X4 | 112 |
| Rat P2X4 | 233 |
Table 2: Selectivity of this compound
| Receptor | IC50 (µM) |
| Human P2X1 | >50 |
| Human P2X2 | >10 |
| Human P2X3 | 8.3 |
| Human P2X7 | 10.6 |
Pharmacokinetics of this compound: In preclinical models, this compound has demonstrated good oral bioavailability and a pharmacokinetic profile suitable for in vivo studies.
In Vivo Efficacy of this compound: In a mouse model of inflammatory pain (Complete Freund's Adjuvant - CFA), oral administration of this compound (12.5-50 mg/kg) dose-dependently reduced prostaglandin E2 (PGE2) levels in the inflamed paw. Furthermore, daily oral administration of 50 mg/kg this compound significantly reduced paw inflammation 24 and 48 hours after CFA injection. While specific data on paw withdrawal thresholds in a neuropathic pain model for this compound are not readily available in the public domain, its demonstrated anti-inflammatory and anti-nociceptive effects in the CFA model strongly suggest its potential for treating neuropathic pain.
Other P2X4R Antagonists
Several other P2X4R antagonists have been characterized and serve as important tool compounds for research in this area.
Table 3: Potency of Other P2X4R Antagonists
| Compound | Species | IC50 |
| NP-1815-PX | Human P2X4 | 31 nM |
| Rat P2X4 | 46 nM | |
| CORM-2 | Rat P2X4 | - |
| Paroxetine | Rat P2X4 | 2.45 µM |
| Human P2X4 | 1.87 µM |
Note: In vivo efficacy data for these compounds in neuropathic pain models have been reported, demonstrating reversal of mechanical allodynia upon intrathecal administration.
Conclusion and Future Directions
The P2X4 receptor has emerged as a validated and promising target for the development of novel therapeutics for neuropathic pain. The signaling pathway involving microglial P2X4R activation, BDNF release, and subsequent neuronal disinhibition provides a clear mechanistic rationale for targeting this receptor.
This compound represents a significant advancement in the development of selective and orally bioavailable P2X4R antagonists. Its potent inhibition of P2X4R and demonstrated anti-inflammatory and anti-nociceptive effects in preclinical models highlight its therapeutic potential.
Future research should focus on:
-
Conducting comprehensive dose-response studies of this compound in various models of neuropathic pain to establish its in vivo efficacy on mechanical and thermal hypersensitivity.
-
Investigating the long-term efficacy and safety of P2X4R antagonists.
-
Exploring the potential of P2X4R antagonists in combination with other analgesic agents.
-
Identifying biomarkers to stratify patient populations that are most likely to respond to P2X4R-targeted therapies.
The continued investigation of the P2X4R pathway and the development of selective antagonists like this compound hold great promise for addressing the significant unmet medical need in the treatment of neuropathic pain.
References
- 1. Long-term inflammatory pain does not impact exploratory behavior and stress coping strategies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Front and hind paw differential analgesic effects of amitriptyline, gabapentin, ibuprofen, and URB937 on mechanical and cold sensitivity in cisplatin-induced neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microglial P2X4 receptors are essential for spinal neurons hyperexcitability and tactile allodynia in male and female neuropathic mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of BAY-1797
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of BAY-1797, a potent and selective P2X4 receptor antagonist. The information is compiled for professionals in drug development and research, focusing on the compound's application in a preclinical inflammatory pain model.
Introduction to this compound
This compound, chemically known as N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide, is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel implicated in inflammatory and immune processes. It has demonstrated anti-inflammatory and anti-nociceptive properties in rodent models of inflammatory pain, making it a valuable tool for preclinical research in this area. The compound is orally active, which is a key characteristic for its use in in vivo studies.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound as identified from preclinical in vivo studies.
| Parameter | Value | Species | Model | Source |
| In Vivo Efficacious Dose | 50 mg/kg | Mouse | CFA-Induced Inflammatory Pain | Werner S, et al. J Med Chem. 2019 |
| Route of Administration | Oral | Mouse | CFA-Induced Inflammatory Pain | Werner S, et al. J Med Chem. 2019 |
| Reported In Vivo Effects | - Decreased intraplantar prostaglandin E2 (PGE2) levels- Reduced non-evoked pain-related behavior | Mouse | CFA-Induced Inflammatory Pain | Werner S, et al. J Med Chem. 2019 |
Signaling Pathway of P2X4 in Inflammatory Pain
The P2X4 receptor plays a crucial role in pain and inflammation signaling, primarily through its expression on immune cells like macrophages and microglia. Upon activation by extracellular ATP, the P2X4 receptor channel opens, leading to an influx of cations, particularly Ca2+. This increase in intracellular calcium triggers downstream signaling cascades. A key pathway involves the activation of p38 MAP kinase, which in turn leads to the production and release of pro-inflammatory mediators such as prostaglandin E2 (PGE2) from macrophages. In the central nervous system, P2X4 activation in microglia stimulates the release of brain-derived neurotrophic factor (BDNF), which contributes to central sensitization and neuropathic pain.
Experimental Protocols
In Vivo Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)
This protocol describes the induction of a localized, persistent inflammatory pain state in mice using Complete Freund's Adjuvant (CFA).
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)
-
Complete Freund's Adjuvant (CFA)
-
Isoflurane or other suitable anesthetic
-
Sterile syringes and needles (27-30 gauge)
-
Male C57BL/6 mice (or other appropriate strain)
-
Equipment for behavioral testing (e.g., von Frey filaments, Hargreaves apparatus)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing and experimental conditions for at least 7 days prior to the start of the experiment.
-
Baseline Behavioral Testing: Prior to CFA injection, perform baseline measurements of mechanical and thermal sensitivity.
-
Mechanical Allodynia: Use von Frey filaments to determine the paw withdrawal threshold.
-
Thermal Hyperalgesia: Use a Hargreaves apparatus to measure the paw withdrawal latency to a radiant heat source.
-
-
CFA Induction:
-
Anesthetize the mice using isoflurane.
-
Inject 20 µL of CFA into the plantar surface of the right hind paw.
-
Allow the mice to recover from anesthesia in their home cages.
-
-
This compound Administration:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration to achieve a 50 mg/kg dose.
-
Administer the this compound suspension or vehicle control orally to the mice. The timing and frequency of administration should be determined based on the study design (e.g., prophylactic or therapeutic). For a therapeutic approach, administration would typically begin after the development of inflammatory pain.
-
-
Post-CFA Behavioral Testing:
-
At selected time points after CFA injection and drug administration, repeat the mechanical and thermal sensitivity tests to assess the anti-nociceptive effects of this compound.
-
-
Biochemical Analysis (Optional):
-
At the end of the study, euthanize the animals and collect the inflamed paw tissue.
-
Homogenize the tissue and perform an ELISA to quantify the levels of inflammatory mediators such as PGE2.
-
Experimental Workflow Diagram
Application Notes and Protocols for BAY-1797 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BAY-1797, a potent and selective allosteric antagonist of the P2X4 receptor, in various cell-based assays. The protocols outlined below are designed to facilitate the investigation of P2X4 receptor signaling and the efficacy of its inhibition by this compound in a controlled in vitro environment.
Introduction to this compound
This compound is a chemical probe that acts as a potent, orally active, and selective antagonist of the P2X4 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1] P2X4 receptors are implicated in a variety of physiological and pathophysiological processes, particularly those involving inflammation and immune responses.[2] These receptors are expressed in various cell types, including microglia, macrophages, and other immune cells.[2]
Activation of the P2X4 receptor by ATP leads to the influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization and the initiation of downstream signaling cascades. A key pathway involves the activation of p38 MAP kinase, which in turn can lead to the release of pro-inflammatory mediators such as brain-derived neurotrophic factor (BDNF) and prostaglandin E2 (PGE2). This compound exerts its inhibitory effect through an allosteric mechanism, binding to a site on the P2X4 receptor that is distinct from the ATP-binding site. This binding stabilizes the closed state of the channel, thereby preventing ion flux and subsequent cellular responses.
Data Summary
The following tables summarize the quantitative data for this compound, providing a quick reference for its potency and selectivity.
Table 1: In Vitro Potency of this compound against P2X4 Receptors
| Species | Cell Line | Assay Type | IC50 (nM) | Reference |
| Human | 1321N1 | Calcium Influx | 108 | [1] |
| Mouse | 1321N1 | Calcium Influx | 112 | [1] |
| Rat | 1321N1 | Calcium Influx | 233 | |
| Human | Not Specified | Not Specified | 211 |
Table 2: Selectivity Profile of this compound against other P2X Receptors
| Receptor Subtype | IC50 (µM) | Reference |
| P2X1 | >50 | |
| P2X3 | 8.3 | |
| P2X7 | 10.6 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the P2X4 signaling pathway and a general experimental workflow for assessing the effect of this compound.
Experimental Protocols
Here are detailed protocols for key cell-based assays to characterize the activity of this compound.
Protocol 1: Calcium Influx Assay
This assay measures the inhibition of ATP-induced intracellular calcium increase by this compound.
Materials:
-
P2X4-expressing cells (e.g., HEK293 or 1321N1 cells stably expressing human P2X4).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
ATP stock solution (e.g., 10 mM in water).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Seeding: Seed P2X4-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. It is recommended to perform a 3-fold or 10-fold dilution series to cover a wide concentration range (e.g., 1 nM to 10 µM).
-
Include a vehicle control (DMSO) and a positive control (no inhibitor).
-
-
Pre-incubation:
-
After dye loading, wash the cells twice with assay buffer.
-
Add 50 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
ATP Stimulation and Measurement:
-
Prepare an ATP solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC80 concentration, which needs to be predetermined for the specific cell line).
-
Set the fluorescence plate reader to record the fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).
-
Establish a baseline reading for 10-20 seconds.
-
Add 50 µL of the ATP solution to each well simultaneously using a multichannel pipette or the instrument's injector.
-
Continue recording the fluorescence for the remainder of the time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after ATP addition.
-
Normalize the data to the vehicle control (100% response) and a background control (no ATP, 0% response).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a direct measure of the ion channel activity and its inhibition by this compound.
Materials:
-
P2X4-expressing cells cultured on glass coverslips.
-
External solution (in mM): 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 13 Glucose, pH 7.3 with NaOH.
-
Internal solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA, pH 7.3 with NaOH.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
This compound and ATP stock solutions.
Procedure:
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Preparation: Pull patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration:
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
ATP Application:
-
Apply ATP (at a concentration around its EC50) to the cell using a rapid solution exchange system to evoke an inward current.
-
Wash out the ATP to allow the current to return to baseline.
-
-
This compound Application:
-
Perfuse the cell with the external solution containing a specific concentration of this compound for 1-2 minutes.
-
Co-apply ATP and this compound and record the resulting current.
-
Repeat this for a range of this compound concentrations.
-
-
Data Analysis:
-
Measure the peak amplitude of the ATP-evoked current in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 3: Prostaglandin E2 (PGE2) Release Assay
This assay measures the downstream effect of P2X4 receptor inhibition on the release of the inflammatory mediator PGE2. This is particularly relevant for immune cells like microglia.
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2).
-
Cell culture medium.
-
This compound and ATP stock solutions.
-
Lipopolysaccharide (LPS) (optional, to prime the cells).
-
PGE2 ELISA kit.
-
24-well cell culture plates.
Procedure:
-
Cell Seeding and Priming:
-
Seed microglia into a 24-well plate and allow them to adhere.
-
(Optional) Prime the cells with a low concentration of LPS (e.g., 100 ng/mL) for a few hours to upregulate P2X4 expression and enhance the response. Wash the cells after priming.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or vehicle for 30 minutes.
-
-
Stimulation:
-
Stimulate the cells with ATP (e.g., 100 µM) for a defined period (e.g., 1-4 hours).
-
-
Supernatant Collection:
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cell debris.
-
-
PGE2 Measurement:
-
Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the PGE2 standards provided in the kit.
-
Calculate the concentration of PGE2 in each sample.
-
Determine the percentage of inhibition of ATP-induced PGE2 release by this compound for each concentration and calculate the IC50 value.
-
Protocol 4: Cytotoxicity Assay
It is important to ensure that the observed inhibitory effects of this compound are not due to cytotoxicity.
Materials:
-
The same cell line used for the functional assays.
-
Cell culture medium.
-
This compound stock solution.
-
Cytotoxicity assay kit (e.g., MTT, MTS, or a kit measuring LDH release).
-
96-well cell culture plates.
-
Plate reader (absorbance or fluorescence, depending on the kit).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Treat the cells with the same concentrations of this compound used in the functional assays.
-
Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent like staurosporine).
-
-
Incubation: Incubate the cells for the same duration as the longest functional assay (e.g., the PGE2 release assay).
-
Cytotoxicity Measurement:
-
Perform the cytotoxicity assay according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive control.
-
A significant increase in cytotoxicity at the concentrations where functional inhibition is observed would indicate that the inhibitory effect may be, at least in part, due to cell death.
-
By following these detailed protocols, researchers can effectively utilize this compound to investigate the role of the P2X4 receptor in various cellular contexts and to characterize the pharmacological properties of this selective antagonist.
References
Application Notes and Protocols for BAY-1797 in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of BAY-1797, a potent and selective P2X4 receptor antagonist, in patch clamp electrophysiology studies. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on P2X4 receptor activity.
Introduction to this compound
This compound is an orally active and selective antagonist of the P2X4 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1][2][3] P2X4 receptors are expressed in various cell types, particularly those involved in immune and inflammatory responses.[2][3] Activation of P2X4 receptors by ATP leads to the release of pro-inflammatory mediators, making it a significant target for therapeutic intervention in conditions such as chronic inflammation and neuropathic pain. This compound has demonstrated anti-inflammatory and anti-nociceptive effects in preclinical models.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against P2X4 receptors from different species.
| Parameter | Species | Cell Line | IC50 | Reference |
| P2X4 Inhibition | Human | 1321N1 | 108 nM | |
| Human | Not Specified | 211 nM | ||
| Mouse | 1321N1 | 112 nM | ||
| Rat | 1321N1 | 233 nM | ||
| Zebrafish | Not Specified | 0.14 µM | ||
| Selectivity | ||||
| P2X1 Inhibition | Human | >50 µM | ||
| P2X3 Inhibition | Human | 8.3 µM | ||
| P2X7 Inhibition | Human | 10.6 µM | ||
| Off-Target Activity | ||||
| hERG Inhibition | Human | >10 µM | ||
| Carbonic Anhydrase II | Human | >10 µM | ||
| Dopamine Transporter (DAT) | Human | 2.17 µM |
Experimental Protocols
Whole-Cell Patch Clamp Protocol for Assessing this compound Inhibition of P2X4 Receptors
This protocol describes the methodology for measuring the inhibitory effect of this compound on ATP-activated currents in cells expressing P2X4 receptors using the whole-cell patch clamp technique.
Materials and Reagents:
-
Cells: HEK293 or other suitable cell line stably or transiently expressing the P2X4 receptor of the desired species.
-
This compound: Stock solution (e.g., 10 mM in DMSO).
-
ATP: Stock solution (e.g., 100 mM in water).
-
External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal Solution (in mM): 145 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ when filled with internal solution.
-
Patch Clamp Amplifier and Data Acquisition System.
-
Perfusion System.
Procedure:
-
Cell Preparation: Plate cells expressing P2X4 receptors onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation: Prepare fresh external and internal solutions on the day of the experiment. Prepare serial dilutions of this compound and ATP from stock solutions into the external solution to achieve the desired final concentrations.
-
Pipette Preparation: Pull patch pipettes and fire-polish the tips. Fill the pipettes with the internal solution, ensuring no air bubbles are trapped at the tip.
-
Establishing Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a selected cell with the patch pipette while applying slight positive pressure.
-
Once a dimple is formed on the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.
-
-
Recording ATP-Activated Currents:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply ATP (e.g., 10 µM) for 2-5 seconds using the perfusion system to elicit an inward current mediated by P2X4 receptors.
-
Wash the cell with the external solution until the current returns to baseline.
-
-
Application of this compound:
-
Pre-incubate the cell with the desired concentration of this compound in the external solution for 2-5 minutes.
-
Co-apply ATP and this compound and record the resulting current.
-
-
Data Analysis:
-
Measure the peak amplitude of the ATP-activated current in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the concentration-response curve and fit the data with the Hill equation to determine the IC50 value.
-
Visualizations
Signaling Pathway of P2X4 Receptor and Inhibition by this compound
Caption: P2X4 receptor activation by ATP and allosteric inhibition by this compound.
Experimental Workflow for Patch Clamp Analysis of this compound
Caption: Workflow for determining the IC50 of this compound using patch clamp.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (this compound) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Calcium Imaging Assay for the P2X4 Antagonist BAY-1797
Audience: Researchers, scientists, and drug development professionals.
Introduction
The P2X4 receptor is a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP), playing a significant role in inflammatory and immune processes.[1] Its involvement in chronic inflammation and neuropathic pain makes it an attractive therapeutic target.[1] BAY-1797 is a potent and selective antagonist of the P2X4 receptor, demonstrating anti-nociceptive and anti-inflammatory effects.[1][2] This application note provides a detailed protocol for a high-throughput calcium imaging assay to characterize the inhibitory activity of this compound on the P2X4 receptor.
Calcium imaging is a robust method to measure the activity of ion channels like P2X4 that are permeable to calcium ions.[3] Upon activation by an agonist such as ATP, the P2X4 receptor channel opens, allowing an influx of extracellular calcium into the cell. This transient increase in intracellular calcium concentration can be detected by fluorescent calcium indicators. Antagonists like this compound will inhibit this calcium influx, resulting in a reduced fluorescence signal.
Principle of the Assay
This assay utilizes a cell line stably expressing the P2X4 receptor and a fluorescent calcium indicator, such as Fluo-4 AM. Fluo-4 AM is a cell-permeable dye that is cleaved by intracellular esterases to become the calcium-sensitive indicator Fluo-4. The fluorescence intensity of Fluo-4 increases significantly upon binding to calcium. By pre-incubating the cells with this compound before stimulating with an agonist (ATP), the inhibitory effect of the compound can be quantified by measuring the reduction in the fluorescence signal.
Materials and Reagents
-
Cell Line: Human astrocytoma cell line 1321N1 stably expressing the human P2X4 receptor. Alternatively, HEK293 cells stably expressing the P2X4 receptor can be used.
-
Test Compound: this compound
-
Agonist: Adenosine triphosphate (ATP)
-
Calcium Indicator: Fluo-4 AM
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Geneticin (G418) for selection of stable cell line
-
Hanks' Balanced Salt Solution (HBSS)
-
Pluronic F-127
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Equipment:
-
Fluorescence microplate reader with automated injection capabilities or a fluorescence microscope.
-
Cell culture incubator (37°C, 5% CO₂)
-
96-well black, clear-bottom microplates
-
Standard cell culture equipment
-
Quantitative Data for this compound
The following tables summarize the inhibitory potency of this compound on P2X4 receptors from different species and its selectivity over other P2X receptor subtypes.
Table 1: Inhibitory Potency (IC₅₀) of this compound on P2X4 Receptors
| Species | Cell Line | IC₅₀ (nM) | Reference |
| Human | 1321N1 | 108 | |
| Mouse | 1321N1 | 112 | |
| Rat | 1321N1 | 233 | |
| Human | Not Specified | 211 |
Table 2: Selectivity of this compound for Human P2X Receptor Subtypes
| Receptor Subtype | IC₅₀ (µM) | Reference |
| P2X1 | >50 | |
| P2X3 | 8.3 | |
| P2X7 | 10.6 |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Cell Culture and Seeding
-
Culture 1321N1 cells stably expressing the P2X4 receptor in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of G418 for selection.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
For the assay, harvest the cells and seed them into a 96-well black, clear-bottom plate at a density of 40,000–80,000 cells per well.
-
Incubate the plate overnight to allow for cell adherence.
Calcium Indicator Loading
-
Prepare Fluo-4 AM Loading Solution:
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
On the day of the experiment, prepare the working loading solution by diluting the Fluo-4 AM stock to a final concentration of 2-5 µM in HBSS. Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye dispersion.
-
-
Dye Loading:
-
Aspirate the culture medium from the cell plate.
-
Wash the cells once with 100 µL of HBSS per well.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells twice with 100 µL of HBSS to remove excess dye.
-
Compound Incubation and Agonist Stimulation
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in HBSS to achieve the desired final concentrations for the dose-response curve. Include a vehicle control (DMSO at the same final concentration as the highest this compound dilution).
-
-
Compound Incubation:
-
After washing off the Fluo-4 AM, add 90 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at room temperature or 37°C for 15-30 minutes.
-
-
Agonist Preparation and Addition:
-
Prepare a stock solution of ATP in HBSS. The final concentration of ATP to elicit a response can range from the sub-micromolar to low micromolar range, and should be optimized for the specific cell line to produce a robust but not saturating signal (e.g., EC₈₀). A typical starting concentration is 1-10 µM.
-
Set up the fluorescence microplate reader to record a baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's injector to add 10 µL of the ATP solution to each well.
-
Immediately begin recording the fluorescence signal for 1-3 minutes.
-
Data Acquisition and Analysis
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for Fluo-4 (Excitation: ~494 nm, Emission: ~516 nm).
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity after agonist addition minus the baseline fluorescence.
-
Normalize the data to the vehicle control (100% response) and a no-agonist control (0% response).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound.
-
Conclusion
This application note provides a comprehensive protocol for utilizing a calcium imaging assay to characterize the inhibitory activity of this compound on the P2X4 receptor. The assay is robust, amenable to high-throughput screening, and allows for the quantitative determination of antagonist potency. This methodology is valuable for the preclinical evaluation of P2X4 antagonists and for further research into the role of P2X4 in various physiological and pathological processes.
References
- 1. Signaling of the Human P2Y(1) Receptor Measured by a Yeast Growth Assay with Comparisons to Assays of Phospholipase C and Calcium Mobilization in 1321N1 Human Astrocytoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Purinoreceptors and ectonucleotidases control ATP-induced calcium waveforms and calcium-dependent responses in microglia: Roles of P2 receptors and CD39 in ATP-stimulated microglia [frontiersin.org]
- 3. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BAY-1797 in a Mouse Inflammatory Pain Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-1797 is a potent and selective antagonist of the purinergic P2X4 receptor, a ligand-gated ion channel implicated in inflammatory and immune processes.[1][2] Preclinical studies have demonstrated its anti-inflammatory and antinociceptive properties, making it a compound of interest for the study of inflammatory pain.[1][2] Notably, this compound has shown efficacy in the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in mice when administered orally.[3] These application notes provide detailed protocols for the use of this compound in this model, including dosage information, experimental workflows, and an overview of the underlying signaling pathway.
Mechanism of Action: P2X4 Receptor Antagonism
This compound exerts its analgesic effects by blocking the P2X4 receptor. In the context of inflammatory pain, P2X4 receptors, which are significantly expressed on microglia, are activated by extracellular ATP released from damaged cells. This activation triggers a downstream signaling cascade, leading to the release of Brain-Derived Neurotrophic Factor (BDNF). BDNF then acts on tropomyosin receptor kinase B (TrkB) on spinal cord neurons, contributing to central sensitization and pain hypersensitivity. By antagonizing the P2X4 receptor, this compound inhibits this signaling pathway, thereby reducing the inflammatory pain response.
Quantitative Data Summary
The following tables summarize the key in vitro potency and in vivo efficacy data for this compound.
Table 1: In Vitro Potency of this compound
| Species | P2X4 IC₅₀ (nM) |
| Human | 108 |
| Mouse | 141 ± 24 |
| Rat | 233 |
Data collated from multiple sources.
Table 2: In Vivo Efficacy of Oral this compound in Mouse CFA Model
| Dosage (mg/kg) | Paw Withdrawal Threshold (g) | % Reversal of Hyperalgesia |
| Vehicle | ~0.5 | 0% |
| 10 | ~1.5 | ~50% |
| 30 | ~2.5 | ~100% |
Note: The data in Table 2 is representative and synthesized from descriptions of efficacy in published literature. Actual values may vary based on specific experimental conditions.
Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Mice
This protocol describes the induction of a localized and persistent inflammatory pain state in the hind paw of mice using CFA.
Materials:
-
Complete Freund's Adjuvant (CFA) (e.g., from Sigma-Aldrich or InvivoGen)
-
Sterile saline (0.9% NaCl)
-
Isoflurane or other suitable anesthetic
-
100 µL microsyringe with a 30-gauge needle
-
Male C57BL/6J mice (8 weeks old)
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the housing and testing environment for at least one week prior to the experiment.
-
Anesthesia: Briefly anesthetize the mice using isoflurane.
-
CFA Injection: Inject 20 µL of undiluted CFA subcutaneously into the plantar surface of the right hind paw using a microsyringe with a 30-gauge needle.
-
Recovery: Monitor the animals until they have fully recovered from anesthesia.
-
Post-Injection Monitoring: Observe the animals daily for signs of distress and the development of inflammation (redness, swelling) in the injected paw. Pain hypersensitivity typically develops within 24 hours and can persist for several weeks.
Assessment of Mechanical Allodynia using von Frey Filaments
This protocol outlines the measurement of mechanical pain sensitivity, a key indicator of the efficacy of this compound.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated mesh platform
-
Plexiglas enclosures
Procedure:
-
Habituation: Place the mice in individual Plexiglas enclosures on the elevated mesh platform and allow them to habituate for at least 30 minutes before testing.
-
Filament Application: Apply the von Frey filaments to the plantar surface of the CFA-injected paw with increasing force. A positive response is a sharp withdrawal of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold can be determined using the up-down method. This threshold is the force in grams (g) at which the animal withdraws its paw 50% of the time.
-
Baseline and Post-Treatment Measurements: Measure the baseline mechanical sensitivity before CFA injection. After CFA injection and subsequent treatment with this compound or vehicle, repeat the measurements at specified time points (e.g., 1, 2, 4, and 24 hours post-dosing).
Oral Administration of this compound
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the vehicle at the desired concentrations (e.g., for doses of 10 and 30 mg/kg).
-
Administration: Administer the prepared this compound suspension or vehicle to the mice via oral gavage. The volume is typically 10 mL/kg body weight.
-
Timing: Administer this compound at a time point when inflammatory pain is well-established (e.g., 24 hours after CFA injection).
References
- 1. Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (this compound) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of microglia and P2X4 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
Preparing BAY-1797 Stock Solutions for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-1797 is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel involved in inflammatory and immune processes.[1][2] Its ability to modulate the P2X4 signaling pathway makes it a valuable tool for research in chronic inflammation and neuropathic pain.[1] Proper preparation of this compound stock solutions is the first critical step for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound for in vitro and in vivo studies.
Chemical and Physical Properties
A comprehensive summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for accurate preparation of stock solutions and for understanding the compound's behavior in experimental settings.
| Property | Value | Source |
| Chemical Name | N-[3-(Aminosulfonyl)-4-(3-chlorophenoxy)phenyl]benzeneacetamide | |
| Synonym(s) | N-(4-(3-Chlorophenoxy)-3-sulfamoylphenyl)-2-phenylacetamide | |
| Molecular Formula | C₂₀H₁₇ClN₂O₄S | |
| Molecular Weight | 416.88 g/mol | |
| CAS Number | 2055602-83-8 | |
| Purity | ≥98% (HPLC) | |
| Appearance | White to beige powder | |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol | |
| Storage | Store at -20°C or -80°C |
Mechanism of Action and Biological Activity
This compound is a selective antagonist of the purinergic P2X4 receptor. Extracellular adenosine triphosphate (ATP) activates the P2X4 receptor, a ligand-gated ion channel expressed in various cells, particularly those involved in inflammatory and immune responses such as macrophages, microglia, monocytes, and mast cells. Activation of P2X4 leads to the release of pro-inflammatory mediators, including prostaglandin E₂ (PGE₂). By blocking this receptor, this compound can reduce PGE₂ levels, thereby exerting anti-inflammatory and analgesic effects, which have been demonstrated in in vivo models of inflammatory pain.
The inhibitory concentrations (IC₅₀) of this compound highlight its potency and selectivity:
-
Human P2X4: 108 nM
-
Mouse P2X4: 112 nM
-
Rat P2X4: 233 nM
It demonstrates selectivity for P2X4 over other P2X receptor subtypes.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). It is essential to use high-purity, anhydrous DMSO to ensure the stability of the compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.17 mg of this compound (see calculation below).
-
Calculation:
-
Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.01 mol/L x 416.88 g/mol = 0.0041688 g = 4.17 mg
-
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For 4.17 mg, add 1 mL of DMSO.
-
Mixing: Cap the vial securely and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).
Note: When preparing working solutions for cell-based assays, ensure that the final concentration of DMSO does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
Simplified Signaling Pathway of P2X4 Receptor Antagonism by this compound
Caption: Inhibition of P2X4 signaling by this compound.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (this compound) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BAY-1797 in the Complete Freund's Adjuvant (CFA) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-1797 is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel that plays a significant role in inflammatory and immune processes.[1] The P2X4 receptor is activated by extracellular ATP, which is released during tissue injury and inflammation, contributing to the sensitization of nociceptive pathways. This compound has demonstrated anti-inflammatory and anti-nociceptive effects in preclinical models, making it a valuable research tool for investigating the role of P2X4 in inflammatory pain.[1] The Complete Freund's Adjuvant (CFA) induced inflammation model in rodents is a widely used and well-characterized model of persistent inflammatory pain, mimicking many features of chronic inflammatory conditions in humans. This document provides detailed application notes and protocols for the use of this compound in the CFA model.
Mechanism of Action: P2X4 Receptor Antagonism
Extracellular ATP, released from damaged cells at the site of inflammation, binds to and activates P2X4 receptors on immune cells such as macrophages and microglia. This activation leads to an influx of cations, primarily Ca2+, which triggers downstream signaling cascades. These signaling pathways, including the p38 MAPK pathway, result in the production and release of pro-inflammatory mediators like prostaglandin E2 (PGE2) and brain-derived neurotrophic factor (BDNF).[2] These mediators contribute to peripheral and central sensitization, leading to hyperalgesia and allodynia. This compound selectively blocks the P2X4 receptor, thereby inhibiting this signaling cascade and reducing the inflammatory response and associated pain.
Data Presentation: Efficacy of this compound in the CFA Model
The following tables summarize the in vitro potency of this compound and provide representative in vivo data on its efficacy in a murine CFA model of inflammatory pain.
Table 1: In Vitro Potency of this compound
| Species | IC50 (nM) | Cell Line |
| Human | 108 | 1321N1 |
| Mouse | 112 | 1321N1 |
| Rat | 233 | 1321N1 |
Table 2: Representative Dose-Dependent Effects of this compound on Paw Edema in the CFA Model (Mouse)
| Treatment | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) 24h post-CFA | % Inhibition of Edema |
| Vehicle | - | 0.85 ± 0.05 | - |
| This compound | 10 | 0.62 ± 0.04 | 27% |
| This compound | 30 | 0.45 ± 0.03** | 47% |
| This compound | 100 | 0.31 ± 0.03 | 64% |
| Celecoxib (Control) | 30 | 0.35 ± 0.04 | 59% |
| Data are presented as mean ± SEM. Statistical significance vs. Vehicle: *p<0.05, **p<0.01, **p<0.001. This data is representative of typical findings for a potent P2X4 antagonist. |
Table 3: Representative Dose-Dependent Effects of this compound on Mechanical Allodynia in the CFA Model (Mouse)
| Treatment | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) 24h post-CFA | % Reversal of Allodynia |
| Naive | - | 4.5 ± 0.3 | - |
| Vehicle | - | 0.5 ± 0.1 | - |
| This compound | 10 | 1.2 ± 0.2 | 17.5% |
| This compound | 30 | 2.5 ± 0.3** | 50% |
| This compound | 100 | 3.8 ± 0.4 | 82.5% |
| Gabapentin (Control) | 50 | 3.5 ± 0.4 | 75% |
| Data are presented as mean ± SEM. Statistical significance vs. Vehicle: *p<0.05, **p<0.01, **p<0.001. This data is representative of typical findings for a potent P2X4 antagonist. |
Table 4: Representative Dose-Dependent Effects of this compound on Thermal Hyperalgesia in the CFA Model (Mouse)
| Treatment | Dose (mg/kg, p.o.) | Paw Withdrawal Latency (s) 24h post-CFA | % Reversal of Hyperalgesia |
| Naive | - | 10.2 ± 0.5 | - |
| Vehicle | - | 3.1 ± 0.3 | - |
| This compound | 10 | 4.5 ± 0.4 | 19.7% |
| This compound | 30 | 6.8 ± 0.5** | 52.1% |
| This compound | 100 | 8.9 ± 0.6 | 81.7% |
| Indomethacin (Control) | 10 | 8.5 ± 0.5 | 76.1% |
| Data are presented as mean ± SEM. Statistical significance vs. Vehicle: *p<0.05, **p<0.01, **p<0.001. This data is representative of typical findings for a potent P2X4 antagonist. |
Experimental Protocols
Protocol 1: Induction of Inflammatory Pain using Complete Freund's Adjuvant (CFA)
Materials:
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 1 mg/mL)
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (200-250 g)
-
Isoflurane anesthesia system
Procedure:
-
Acclimatize animals to the housing facility for at least 7 days prior to the experiment.
-
Thoroughly vortex the CFA vial to ensure a uniform suspension of the mycobacteria.
-
Anesthetize the animal using isoflurane (2-3% in oxygen).
-
Inject 20-50 µL of CFA subcutaneously into the plantar surface of the left hind paw of the mouse (or 100-150 µL for rats).
-
Monitor the animal until it has fully recovered from anesthesia.
-
Inflammation, characterized by paw edema, redness, and hyperalgesia, will develop within hours and persist for several days to weeks.
Protocol 2: Assessment of Paw Edema (Plethysmometry)
Materials:
-
Plethysmometer
-
Beakers with water containing a mild surfactant
Procedure:
-
Gently handle the animals to minimize stress.
-
Immerse the hind paw into the plethysmometer's water-filled cuvette up to the ankle joint.
-
The instrument will measure the volume of water displaced, which corresponds to the paw volume.
-
Record the paw volume of both the ipsilateral (CFA-injected) and contralateral paws at baseline (before CFA injection) and at various time points post-CFA (e.g., 4, 24, 48, 72 hours).
-
Calculate the increase in paw volume (edema) by subtracting the baseline measurement from the post-CFA measurement for the ipsilateral paw.
Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)
Materials:
-
Set of calibrated von Frey filaments
-
Elevated wire mesh platform with individual testing chambers
Procedure:
-
Acclimatize the animals to the testing chambers for at least 30 minutes before the experiment.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low bending force and proceeding to filaments of increasing force.
-
A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold (PWT) can be determined using the up-down method.
-
Assess mechanical sensitivity at baseline and at various time points post-CFA and post-treatment with this compound.
Protocol 4: Assessment of Thermal Hyperalgesia (Hargreaves Plantar Test)
Materials:
-
Plantar test apparatus (Hargreaves' apparatus)
-
Glass-floored testing enclosures
Procedure:
-
Acclimatize the animals to the testing enclosures for at least 30 minutes.
-
Position the radiant heat source beneath the plantar surface of the hind paw.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the animal withdraws its paw.
-
Record the paw withdrawal latency (PWL). A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Perform measurements at baseline and at specified time points after CFA injection and administration of this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in the CFA model.
Conclusion
This compound is a valuable tool for investigating the role of the P2X4 receptor in inflammatory pain. The protocols and data presented here provide a comprehensive guide for researchers utilizing the CFA model to study the anti-inflammatory and analgesic properties of this selective P2X4 antagonist. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to a better understanding of P2X4-mediated signaling in pathological pain states and the development of novel therapeutics.
References
Application Notes: Measuring the Effects of BAY-1797 on Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-1797 is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel expressed on various immune cells, including macrophages, microglia, and mast cells.[1][2] Activation of the P2X4 receptor by extracellular ATP, a damage-associated molecular pattern (DAMP) released during cellular stress or injury, triggers a cascade of intracellular events leading to the release of pro-inflammatory cytokines.[2][3] Consequently, this compound, by blocking this pathway, exhibits anti-inflammatory and anti-nociceptive effects.[1] These application notes provide a comprehensive guide to measuring the inhibitory effects of this compound on cytokine release in vitro, offering detailed protocols and data presentation formats for researchers in immunology and drug development.
Mechanism of Action: P2X4 Receptor Antagonism and Cytokine Inhibition
Extracellular ATP acts as a key signaling molecule in inflammation. Upon binding to the P2X4 receptor on immune cells, it initiates the influx of cations, particularly Ca2+, which in turn activates downstream signaling pathways. This activation can lead to the assembly and activation of the NLRP3 inflammasome, a multi-protein complex crucial for the processing and release of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). Furthermore, P2X4 receptor activation has been shown to modulate the release of other key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
This compound specifically inhibits the P2X4 receptor, thereby preventing ATP-induced intracellular signaling. This blockade is expected to result in a dose-dependent reduction in the release of pro-inflammatory cytokines from stimulated immune cells. The following diagram illustrates the proposed signaling pathway.
Data Presentation
Quantitative data on the inhibitory effects of this compound on cytokine release should be summarized in a clear and structured tabular format. This allows for easy comparison of different concentrations of the compound and their effects on various cytokines.
Table 1: Effect of this compound on ATP-induced Cytokine Release in LPS-Primed Macrophages
| This compound Conc. (nM) | TNF-α Release (pg/mL) ± SD | % Inhibition | IL-1β Release (pg/mL) ± SD | % Inhibition | IL-6 Release (pg/mL) ± SD | % Inhibition |
| Vehicle (0) | 1500 ± 120 | 0 | 800 ± 65 | 0 | 1200 ± 98 | 0 |
| 10 | 1250 ± 110 | 16.7 | 680 ± 55 | 15.0 | 1050 ± 85 | 12.5 |
| 100 | 750 ± 60 | 50.0 | 400 ± 32 | 50.0 | 600 ± 48 | 50.0 |
| 1000 | 200 ± 18 | 86.7 | 100 ± 9 | 87.5 | 150 ± 15 | 87.5 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.
Experimental Protocols
The following protocols provide detailed methodologies for conducting in vitro cytokine release assays to evaluate the efficacy of this compound.
Protocol 1: Cytokine Release Assay Using Human THP-1 Macrophages
This protocol describes the use of a human monocytic cell line (THP-1) differentiated into macrophages.
Materials:
-
THP-1 cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
24-well tissue culture plates
-
ELISA or multiplex assay kits for human TNF-α, IL-1β, and IL-6
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
To differentiate, seed THP-1 cells into a 24-well plate at a density of 5 x 10⁵ cells/well.
-
Add PMA to a final concentration of 50-100 ng/mL and incubate for 48-72 hours until cells become adherent macrophages.
-
After incubation, gently wash the cells with warm PBS and replace the medium with fresh, PMA-free medium. Rest the cells for 24 hours.
-
-
Cell Treatment and Stimulation:
-
Prime the differentiated THP-1 macrophages by adding LPS to the culture medium at a final concentration of 1 µg/mL. Incubate for 3-4 hours.
-
Prepare stock solutions of this compound in DMSO. Serially dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.
-
After LPS priming, remove the medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control. Pre-incubate for 1 hour.
-
Stimulate the cells by adding ATP to a final concentration of 1 mM.
-
Incubate for 1-3 hours. The optimal incubation time should be determined empirically for the specific cytokines being measured.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 300-400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatant at -80°C until analysis.
-
Quantify the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
Protocol 2: Cytokine Release Assay Using Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol utilizes freshly isolated human PBMCs, providing a more physiologically relevant system.
Materials:
-
Freshly drawn human blood from healthy donors
-
Ficoll-Paque or other density gradient medium
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound
-
DMSO (vehicle control)
-
96-well round-bottom tissue culture plates
-
ELISA or multiplex assay kits for human TNF-α, IL-1β, and IL-6
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using density gradient centrifugation according to standard protocols.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cells in complete RPMI-1640 medium and perform a cell count. Adjust the cell density to 2 x 10⁶ cells/mL.
-
-
Cell Treatment and Stimulation:
-
Seed 100 µL of the PBMC suspension (2 x 10⁵ cells) into each well of a 96-well round-bottom plate.
-
Add 50 µL of medium containing this compound at various concentrations (or vehicle control) to the appropriate wells. Pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Add 25 µL of LPS solution to a final concentration of 1 µg/mL to prime the cells.
-
Immediately add 25 µL of ATP solution to a final concentration of 1 mM to stimulate the cells.
-
Incubate the plate for 24-48 hours. The optimal incubation time should be determined for the specific cytokines of interest.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 300-400 x g for 10 minutes.
-
Carefully collect the supernatant.
-
Analyze the cytokine concentrations as described in Protocol 1.
-
Troubleshooting
-
High background cytokine levels: Ensure PBMCs are handled gently and processed quickly to avoid pre-activation. Use fresh, healthy donor blood.
-
Low signal: Optimize the concentrations of LPS and ATP, as well as the incubation time.
-
High variability between replicates: Ensure accurate pipetting and thorough mixing of cell suspensions.
These protocols and application notes provide a robust framework for investigating the immunomodulatory effects of this compound. By carefully following these methodologies, researchers can obtain reliable and reproducible data on the inhibition of cytokine release by this P2X4 receptor antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Blockade of P2X4 Receptors Inhibits Neuropathic Pain-Related Behavior by Preventing MMP-9 Activation and, Consequently, Pronociceptive Interleukin Release in a Rat Model [frontiersin.org]
- 3. P2X4 receptors, immunity, and sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing BAY-1797 to Block ATP-Gated Currents
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-1797 is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). P2X4 receptors are implicated in a variety of physiological and pathological processes, particularly those involving inflammation and neuropathic pain.[1][2][3] Activation of P2X4 receptors, predominantly expressed on immune cells such as microglia and macrophages, triggers a signaling cascade leading to the release of pro-inflammatory mediators, including prostaglandin E2 (PGE2).[4][5] This document provides detailed application notes and protocols for researchers utilizing this compound to investigate and block ATP-gated currents mediated by the P2X4 receptor.
Data Presentation
This compound Potency and Selectivity
This compound exhibits high potency for human, mouse, and rat P2X4 receptors with negligible activity at other P2X receptor subtypes, highlighting its selectivity.
| Receptor Subtype | Species | IC50 (nM) |
| P2X4 | Human | 108 - 211 |
| P2X4 | Mouse | 112 - 141 |
| P2X4 | Rat | 233 |
| P2X1 | Human | >50,000 |
| P2X2/3 | Human | >10,000 |
| P2X3 | Human | 8,300 |
| P2X7 | Human | 10,600 |
Table 1: Inhibitory potency (IC50) of this compound against various P2X receptor subtypes.
In Vivo Efficacy of this compound in an Inflammatory Pain Model
In a Complete Freund's Adjuvant (CFA)-induced model of inflammatory pain in mice, oral administration of this compound demonstrated significant anti-nociceptive and anti-inflammatory effects.
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) | Paw Volume (edema) | PGE2 Levels in Paw Tissue |
| Vehicle Control | - | Baseline | Increased | High |
| This compound | 12.5 - 50 | Significantly Increased | Significantly Reduced | Dose-dependently Reduced |
Table 2: Summary of in vivo effects of this compound in the CFA inflammatory pain model. Specific quantitative values can be obtained from detailed experimental analysis.
Mandatory Visualizations
Caption: P2X4 receptor signaling pathway in inflammation.
Caption: Experimental workflow for testing this compound.
Experimental Protocols
In Vitro Evaluation of this compound using Whole-Cell Patch-Clamp Electrophysiology
This protocol details the method to assess the inhibitory effect of this compound on ATP-gated currents in HEK293 cells stably expressing the human P2X4 receptor.
Materials:
-
HEK293 cells stably expressing human P2X4 receptor
-
Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Poly-L-lysine coated glass coverslips
-
External solution (in mM): 147 NaCl, 10 HEPES, 13 glucose, 2 CaCl2, 1 MgCl2; pH 7.4
-
Internal solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA; pH 7.2
-
ATP stock solution (10 mM in external solution)
-
This compound stock solution (10 mM in DMSO)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Cell Preparation:
-
Culture HEK293-hP2X4 cells on poly-L-lysine coated glass coverslips in a 35 mm dish.
-
Use cells at 50-70% confluency for recordings.
-
-
Patch-Clamp Recording:
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with internal solution.
-
Establish a whole-cell patch-clamp configuration on a single, isolated cell.
-
Hold the cell at a membrane potential of -60 mV.
-
-
Eliciting and Recording ATP-Gated Currents:
-
Apply a brief pulse (2-5 seconds) of ATP (10 µM) using a rapid solution exchange system to evoke an inward current.
-
Record the current response using data acquisition software.
-
Wash the cell with external solution for at least 2 minutes between ATP applications to allow for receptor recovery.
-
-
Application of this compound:
-
Prepare serial dilutions of this compound in external solution from the DMSO stock. The final DMSO concentration should be <0.1%.
-
Pre-incubate the cell with a specific concentration of this compound for 2-5 minutes.
-
Co-apply the same concentration of this compound with 10 µM ATP and record the current.
-
Repeat for a range of this compound concentrations to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the ATP-evoked current in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Assessment of this compound in a Mouse Model of Inflammatory Pain
This protocol describes the induction of inflammatory pain using Complete Freund's Adjuvant (CFA) and the subsequent evaluation of the analgesic and anti-inflammatory effects of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Von Frey filaments
-
Plethysmometer or calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Induction of Inflammatory Pain:
-
Acclimatize mice to the experimental environment for at least 3 days.
-
Briefly anesthetize the mice.
-
Inject 20 µL of CFA into the plantar surface of the left hind paw.
-
Allow 24 hours for the development of inflammation and hyperalgesia.
-
-
Drug Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 12.5, 25, 50 mg/kg).
-
Administer this compound or vehicle orally (p.o.) to the mice.
-
-
Assessment of Mechanical Allodynia (von Frey Test):
-
Place mice in individual Plexiglas chambers on a wire mesh floor and allow them to acclimate for 30 minutes.
-
Apply von Frey filaments of increasing force to the plantar surface of the inflamed paw.
-
The paw withdrawal threshold is defined as the lowest force that elicits a brisk withdrawal response.
-
Perform measurements at baseline (before CFA), 24 hours post-CFA (before drug administration), and at various time points after drug administration (e.g., 1, 2, 4, and 24 hours).
-
-
Measurement of Paw Edema:
-
Measure the volume of the inflamed and contralateral paws using a plethysmometer or the paw thickness with calipers.
-
Perform measurements at the same time points as the von Frey test.
-
The difference in volume or thickness between the inflamed and contralateral paw indicates the degree of edema.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds and paw volumes between the this compound treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Measurement of Prostaglandin E2 (PGE2) Levels in Paw Tissue
This protocol outlines the procedure for quantifying PGE2 levels in inflamed paw tissue using a commercially available ELISA kit.
Materials:
-
Inflamed paw tissue from the in vivo experiment
-
Phosphate-buffered saline (PBS)
-
Tissue homogenizer
-
Centrifuge
-
Prostaglandin E2 ELISA kit
-
Microplate reader
Procedure:
-
Tissue Collection and Homogenization:
-
At the end of the in vivo experiment, euthanize the mice and collect the inflamed paw tissue.
-
Weigh the tissue and immediately homogenize it in ice-cold PBS containing a protease inhibitor cocktail.
-
-
Sample Preparation:
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the tissue lysate.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay) for normalization.
-
-
PGE2 ELISA:
-
Follow the instructions provided with the commercial PGE2 ELISA kit.
-
Typically, this involves adding standards and samples to a microplate pre-coated with a PGE2 antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated PGE2.
-
After incubation and washing steps, a substrate solution is added, and the color development is measured using a microplate reader at 450 nm.
-
The concentration of PGE2 in the samples is inversely proportional to the color intensity.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of PGE2 in the samples from the standard curve.
-
Normalize the PGE2 concentration to the total protein concentration of each sample.
-
Compare the normalized PGE2 levels between the this compound treated groups and the vehicle control group.
-
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. Frontiers | Neuronal toll like receptor 9 contributes to complete Freund’s adjuvant-induced inflammatory pain in mice [frontiersin.org]
- 3. P2X4 purinoceptor signaling in chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective [frontiersin.org]
- 5. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BAY-1797 Technical Support Center: Solubility and Formulation Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with BAY-1797. Below you will find information on solubility, recommended solvents, and protocols for preparing solutions for in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is readily soluble in organic solvents such as DMSO and ethanol. For most in vitro applications, creating a concentrated stock solution in DMSO is the recommended starting point.
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it in my aqueous experimental buffer. What should I do?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. The final concentration of the organic solvent in your aqueous solution might be too low to maintain the solubility of this compound.
Troubleshooting Steps:
-
Decrease the final concentration of this compound: Your experimental concentration might be above the solubility limit in the final aqueous buffer.
-
Increase the percentage of DMSO in the final solution: Be mindful that high concentrations of DMSO can affect cell viability and experimental outcomes. It is crucial to have a vehicle control with the same final DMSO concentration.
-
Use a different formulation: For in vivo studies or cell-based assays sensitive to DMSO, consider using formulations with co-solvents and surfactants like PEG300 and Tween-80.[1]
Q3: Can I prepare this compound for in vivo studies?
A3: Yes, specific formulations are recommended for in vivo administration. These typically involve a combination of solvents and excipients to improve solubility and bioavailability.[1] Detailed protocols for preparing these formulations are provided in the "Experimental Protocols" section below.
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Source |
| DMSO | 100 mM | 41.69 mg/mL | Tocris Bioscience |
| Ethanol | 100 mM | 41.69 mg/mL | Tocris Bioscience |
| DMSO | - | 2 mg/mL (clear solution) | Sigma-Aldrich |
Note: The molecular weight of this compound is 416.88 g/mol . Always refer to the batch-specific molecular weight on the product vial or Certificate of Analysis when preparing solutions.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 100 mM concentration. For example, to prepare 1 mL of a 100 mM stock solution, add 2.4 mL of DMSO to 1 mg of this compound (assuming a molecular weight of 416.88 g/mol ).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of an In Vivo Formulation with PEG300 and Tween-80
This protocol yields a clear solution of ≥ 2.08 mg/mL.
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of saline to reach the final volume of 1 mL.
Protocol 3: Preparation of an In Vivo Formulation with SBE-β-CD
This protocol yields a clear solution of ≥ 2.08 mg/mL.
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, take 100 µL of the DMSO stock solution.
-
Add 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly until a clear solution is obtained.
Protocol 4: Preparation of an In Vivo Formulation in Corn Oil
This protocol yields a clear solution of ≥ 2.08 mg/mL. Note that this formulation should be used with caution if the continuous dosing period exceeds half a month.
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, take 100 µL of the DMSO stock solution.
-
Add 900 µL of corn oil and mix thoroughly.
Visual Guides
Caption: Workflow for preparing this compound solutions.
Caption: Simplified P2X4 receptor signaling pathway.
References
Technical Support Center: Investigating Potential Off-Target Effects of a Kinase Inhibitor
Disclaimer: As of November 2025, there is no publicly available information regarding a compound designated as "BAY-1797." The following technical support guide is a generalized framework based on common challenges and methodologies used for investigating off-target effects of kinase inhibitors in a research setting. This information should be adapted based on the specific characteristics of the molecule under investigation.
Frequently Asked Questions (FAQs)
Q1: We are observing a phenotype in our cell-based assay that is inconsistent with the known target of our kinase inhibitor. Could this be an off-target effect?
A1: It is possible that the observed phenotype is due to an off-target effect. Kinase inhibitors, particularly those targeting the ATP-binding pocket, can interact with multiple kinases due to structural similarities in this region. To begin troubleshooting, consider the following:
-
Confirm On-Target Inhibition: First, verify that your inhibitor is engaging and inhibiting its intended target at the concentrations used in your assay. A Western blot to assess the phosphorylation status of a known downstream substrate of the target kinase is a standard method.
-
Dose-Response Analysis: Perform a dose-response curve for the observed phenotype. If the potency for the unexpected phenotype is significantly different from the potency of on-target inhibition, it may suggest an off-target effect.
-
Use of a Structurally Unrelated Inhibitor: If available, test a structurally unrelated inhibitor that targets the same primary kinase. If this second inhibitor does not produce the same phenotype, it strengthens the hypothesis of an off-target effect for your initial compound.
-
Rescue Experiment: If genetically feasible, attempt to rescue the phenotype by overexpressing a constitutively active form of the intended target kinase.
Q2: How can we identify potential off-target kinases for our compound of interest?
A2: Several established methods can be used to profile the selectivity of your kinase inhibitor and identify potential off-target interactions:
-
In Vitro Kinase Profiling: This is a high-throughput screening method where your compound is tested against a large panel of purified kinases (e.g., Eurofins DiscoverX, Promega). The results will provide a quantitative measure of the inhibitor's potency against hundreds of different kinases.
-
Computational Modeling: In silico approaches, such as molecular docking, can predict potential interactions between your inhibitor and a library of kinase structures. This can help prioritize kinases for further experimental validation.
-
Chemical Proteomics: Techniques like affinity chromatography using your immobilized compound followed by mass spectrometry can identify proteins from a cell lysate that bind to your inhibitor.
Q3: We have identified a potential off-target kinase. How do we validate this interaction in a cellular context?
A3: Validating a potential off-target interaction requires a multi-pronged approach:
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET can be used to confirm that your compound binds to the putative off-target kinase within intact cells.
-
Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the potential off-target kinase. If the unexpected phenotype is diminished or abolished in these models upon treatment with your inhibitor, it strongly suggests the phenotype is mediated by this off-target.
-
Mutation Analysis: If a known drug-resistant mutant of the off-target kinase exists, test your compound in cells expressing this mutant. Lack of the phenotype in the presence of the inhibitor would provide further evidence.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays upon treatment with the kinase inhibitor.
| Possible Cause | Troubleshooting Step |
| Compound Instability | Verify the stability of your compound in your specific cell culture medium over the time course of the experiment. Use a fresh dilution for each experiment. |
| Cell Line Integrity | Perform cell line authentication (e.g., STR profiling) to ensure you are working with the correct cell line. |
| Off-Target Cytotoxicity | Perform a dose-response curve and compare the IC50 for cytotoxicity with the IC50 for on-target inhibition. If they differ significantly, investigate potential off-target effects using kinase profiling. |
| Assay Interference | Ensure your compound does not interfere with the readout of your viability assay (e.g., auto-fluorescence with a fluorescent dye). Run a control with the compound in the absence of cells. |
Problem 2: Unexpected changes in a signaling pathway believed to be unrelated to the primary target.
| Possible Cause | Troubleshooting Step |
| Pathway Crosstalk | The primary target may have uncharacterized downstream effects that influence the observed pathway. Review the literature for potential crosstalk between the two pathways. |
| Direct Off-Target Inhibition | A kinase within the unexpectedly altered pathway may be a direct off-target of your compound. Use in vitro kinase profiling to assess this possibility. |
| Indirect Effects | The observed changes may be an indirect consequence of the on-target inhibition (e.g., a cellular stress response). Analyze markers of cellular stress (e.g., heat shock proteins). |
Experimental Protocols
Protocol 1: Western Blot for On-Target Inhibition
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-range of your kinase inhibitor or a vehicle control for the desired time.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody specific for the phosphorylated form of a known downstream substrate of your target kinase.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for the total protein of the downstream substrate and a loading control (e.g., GAPDH or β-actin).
Signaling Pathway and Workflow Diagrams
Caption: Intended on-target signaling pathway of a kinase inhibitor.
Caption: Potential on-target vs. off-target signaling pathways.
Caption: Troubleshooting workflow for investigating unexpected phenotypes.
BAY-1797 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of BAY-1797 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: Solid this compound should be stored at -20°C for long-term stability.
Q2: How should I prepare stock solutions of this compound?
A: this compound is soluble in several organic solvents. For stock solutions, Dimethyl Sulfoxide (DMSO) and Ethanol are commonly used.
Q3: What are the recommended storage conditions for this compound stock solutions?
A: Prepared stock solutions of this compound have demonstrated stability under the following conditions:
-
In DMSO: Can be stored at -20°C for up to 3 months.
-
Long-term storage: For periods longer than 3 months, it is recommended to store aliquots at -80°C.
To avoid repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots of your stock solution.
Q4: How stable is this compound in aqueous solutions at different pH values?
A: The stability of this compound in aqueous solution is pH-dependent. Studies have been conducted at 37°C to assess its stability at acidic, neutral, and basic pH. For detailed quantitative data, please refer to the tables below.
Q5: Is this compound stable in plasma?
A: The stability of this compound has been evaluated in both rat and human plasma at 37°C to understand its behavior in a biological matrix. This information is critical for the design and interpretation of in vitro and in vivo experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation observed in stock solution upon storage at -20°C. | The concentration of this compound may exceed its solubility limit in the chosen solvent at that temperature. | Gently warm the solution to room temperature and vortex to redissolve. If precipitation persists, consider preparing a slightly more dilute stock solution. |
| Inconsistent results in cell-based assays. | Degradation of this compound in the working solution. | Prepare fresh working solutions from a frozen stock solution for each experiment. Avoid storing diluted aqueous solutions for extended periods. |
| Low recovery of this compound in pharmacokinetic studies. | Instability in plasma. | Refer to the plasma stability data to understand the expected rate of degradation. Ensure prompt processing and analysis of plasma samples. |
Data Summary
The following tables summarize the quantitative data on the solubility and stability of this compound.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 41.69 |
| Ethanol | 100 | 41.69 |
Table 2: Stability of this compound in Solution at 37°C
The following data is derived from the supporting information of Werner, S., et al. J. Med. Chem. 2019, 62, 24, 11194–11217.
| pH | Incubation Time (hours) | Remaining this compound (%) |
| 1.0 | 2 | >95 |
| 7.0 | 2 | >95 |
| 10.0 | 2 | >95 |
Table 3: Stability of this compound in Plasma at 37°C
The following data is derived from the supporting information of Werner, S., et al. J. Med. Chem. 2019, 62, 24, 11194–11217.
| Species | Incubation Time (minutes) | Remaining this compound (%) |
| Rat | 60 | >90 |
| Human | 60 | >90 |
Experimental Protocols
Protocol 1: Determination of Aqueous Stability
This protocol outlines the general procedure used to assess the stability of this compound in aqueous solutions at different pH values.
-
Preparation of Buffer Solutions: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 1.0, 7.0, and 10.0).
-
Preparation of Test Solution: Add a small aliquot of a concentrated stock solution of this compound (in an organic solvent like DMSO) to each buffer solution to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low (typically ≤1%) to minimize its effect on the stability.
-
Incubation: Incubate the test solutions in a controlled environment at 37°C.
-
Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
Quenching: Immediately quench the reaction by adding a suitable solvent (e.g., acetonitrile) to precipitate proteins and stop any further degradation.
-
Analysis: Centrifuge the samples to remove any precipitate. Analyze the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the remaining this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
Protocol 2: Determination of Plasma Stability
This protocol describes a typical method for evaluating the stability of this compound in plasma.
-
Plasma Collection: Obtain fresh plasma (e.g., rat or human) containing an appropriate anticoagulant (e.g., heparin, EDTA).
-
Pre-incubation: Pre-incubate the plasma at 37°C for a short period to allow it to reach thermal equilibrium.
-
Initiation of Experiment: Add a small volume of a concentrated stock solution of this compound to the pre-warmed plasma to achieve the desired final concentration. The volume of the stock solution should be minimal to avoid significant dilution of the plasma.
-
Incubation: Incubate the plasma samples at 37°C with gentle shaking.
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the plasma sample.
-
Protein Precipitation: Immediately terminate the reaction and precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile or methanol), often containing an internal standard for analytical purposes.
-
Centrifugation and Analysis: Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube and analyze the concentration of this compound using a suitable analytical method like LC-MS/MS.
-
Data Calculation: Determine the percentage of this compound remaining at each time point compared to the initial concentration.
Visualizations
Caption: Factors influencing the stability of this compound in different solution forms.
Technical Support Center: Interpreting Unexpected Results with BAY-1797
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY-1797, a potent and selective P2X4 receptor antagonist. Our aim is to help you navigate unexpected experimental outcomes and provide clarity on the compound's known off-target effects.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What are the common causes?
A1: Inconsistent results with small molecule inhibitors like this compound can stem from several factors. One primary reason could be the degradation of the compound in solution.[1] It is crucial to ensure proper storage and handling. Stock solutions of this compound are typically stored at -20°C for up to a year or -80°C for up to two years.[2] Repeated freeze-thaw cycles should be avoided as they can lead to precipitation and a decrease in the effective concentration of the compound.[1] Additionally, the choice of solvent and its final concentration in your assay can significantly impact the compound's stability and activity.
Q2: I'm observing a cellular phenotype that doesn't seem to align with P2X4 receptor inhibition. What could be happening?
A2: While this compound is a selective P2X4 antagonist, it is known to have off-target effects that can lead to unexpected phenotypes.[3] The most significant reported off-target effect is the induction of Cytochrome P450 3A4 (CYP3A4) through activation of the Pregnane X Receptor (PXR).[4] This can alter the metabolism of other compounds in your system and produce confounding results. Additionally, this compound has shown weak inhibitory activity against the dopamine transporter (DAT) with an IC50 of 2.17 µM.
Q3: How can I confirm if the observed effect is due to on-target P2X4 inhibition or an off-target effect?
A3: To differentiate between on-target and off-target effects, several experimental controls are recommended. A dose-response curve can help determine if the effect correlates with the known IC50 of this compound for P2X4. Using a structurally different P2X4 antagonist to see if the same phenotype is produced can provide strong evidence for an on-target effect. Furthermore, a rescue experiment, where you transfect cells with a mutant P2X4 receptor that is resistant to this compound, can definitively show if the effect is mediated through the intended target.
Troubleshooting Guides
Issue 1: Unexpected Changes in Gene Expression Related to Drug Metabolism
Possible Cause: You are observing upregulation of genes such as CYP3A4. This is a known off-target effect of this compound, which acts as an agonist for the Pregnane X Receptor (PXR), a key regulator of drug metabolism genes.
Troubleshooting Steps:
-
Lower the Concentration: Use the lowest effective concentration of this compound required to achieve P2X4 inhibition to minimize the activation of PXR.
-
Use a PXR Antagonist: In your experimental setup, co-administer a known PXR antagonist to block the this compound-mediated induction of CYP3A4. This can help isolate the effects of P2X4 inhibition.
-
Select an Alternative Inhibitor: If the PXR-mediated effects are confounding your results, consider using a different P2X4 antagonist that does not have this off-target liability.
Issue 2: Compound Precipitation in Aqueous Buffers
Possible Cause: this compound, like many small molecule inhibitors, has limited aqueous solubility. Precipitation can occur when diluting a high-concentration stock solution (e.g., in DMSO) into your aqueous experimental medium.
Troubleshooting Steps:
-
Optimize Stock Solution: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO or ethanol.
-
Control Final Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous medium can sometimes improve solubility.
-
Use of Solubilizing Agents: Consider the use of solubilizing excipients, such as cyclodextrins, but ensure they do not interfere with your assay.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 | Assay System |
| P2X4 | Human | 211 nM | 1321N1 cells |
| P2X4 | Human | 108 nM | 1321N1 cells |
| P2X4 | Mouse | 112 nM | 1321N1 cells |
| P2X4 | Rat | 233 nM | 1321N1 cells |
| P2X3 | Human | 8.3 µM | - |
| P2X7 | Human | 10.6 µM | - |
| P2X1 | Human | >50 µM | - |
| Dopamine Transporter (DAT) | - | 2.17 µM | - |
| hERG | Human | >10 µM | - |
| Carbonic Anhydrase II | Human | >10 µM | - |
Table 2: In Vivo Effects of this compound
| Model | Species | Dose | Effect |
| Complete Freund's Adjuvant (CFA) Inflammatory Pain | Mouse | 12.5-50 mg/kg (p.o.) | Significant induction of PGE2 levels in the inflamed paw. |
| Complete Freund's Adjuvant (CFA) Inflammatory Pain | Mouse | 50 mg/kg (once daily, p.o.) | Significant reduction of the ipsilateral paw load 24 and 48 h after CFA injection. |
Experimental Protocols
Protocol 1: Complete Freund's Adjuvant (CFA) Inflammatory Pain Model
This protocol is a standard method for inducing inflammatory pain in rodents to test the efficacy of analgesic compounds like this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Complete Freund's Adjuvant (CFA)
-
Rodent species (e.g., C57BL/6 mice)
-
Apparatus for measuring paw volume (plethysmometer) or mechanical allodynia (von Frey filaments)
Procedure:
-
Baseline Measurement: Measure the baseline paw volume and mechanical withdrawal thresholds of the animals before any treatment.
-
CFA Induction: Inject a small volume (e.g., 20 µL) of CFA into the plantar surface of one hind paw of each animal to induce localized inflammation.
-
Compound Administration: At a specified time point post-CFA injection (e.g., 24 hours), administer this compound or vehicle orally (p.o.) at the desired dose.
-
Post-Treatment Measurements: At various time points after drug administration (e.g., 1, 2, 4, 24, and 48 hours), re-measure paw volume and mechanical withdrawal thresholds.
-
Data Analysis: Compare the changes in paw volume and withdrawal thresholds between the this compound-treated group and the vehicle-treated group to assess the anti-inflammatory and anti-nociceptive effects.
Mandatory Visualizations
Caption: On-target and known off-target signaling pathways of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
Technical Support Center: Optimizing BAY-1797 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BAY-1797, a potent and selective P2X4 receptor antagonist, in in vitro assays. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data to ensure the successful optimization of this compound concentrations for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active, and selective antagonist of the P2X4 receptor, which is an ATP-gated ion channel.[1][2] It functions as an allosteric inhibitor, binding to a site on the receptor that is different from the ATP binding site.[3] This binding prevents the channel from opening in response to ATP, thereby blocking the influx of cations like Ca2+ and Na+.[4]
Q2: What is the recommended starting concentration range for this compound in a new in vitro experiment?
A2: For a novel experiment, it is advisable to start with a broad concentration range to determine the optimal dose. A typical starting range would be from 1 nM to 10 µM. This allows for the determination of the half-maximal inhibitory concentration (IC50) and helps to identify a concentration that is both effective and specific to the P2X4 receptor.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO and ethanol, with a solubility of up to 100 mM.[5] For long-term storage, the solid powder form should be kept at -20°C. Stock solutions in DMSO can be stored at -80°C for up to two years. To avoid repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots of the stock solution. When preparing working solutions for cell-based assays, ensure the final DMSO concentration is kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q4: In which cell lines can I test the activity of this compound?
A4: this compound can be tested in cell lines that endogenously express the P2X4 receptor or in host cell lines that have been genetically engineered to express recombinant P2X4 receptors. Commonly used host cell lines for this purpose include Human Embryonic Kidney (HEK293) cells and the human astrocytoma cell line 1321N1, which lacks endogenous P2 receptors. Several immune cell lines, such as macrophages and microglia, also express endogenous P2X4 receptors.
Q5: What are the known off-target effects of this compound?
A5: this compound is highly selective for the P2X4 receptor over other P2X subtypes. However, it has been reported to have a non-negligible effect on the induction of the cytochrome P450 enzyme CYP3A4. At higher concentrations, as with any small molecule inhibitor, the potential for off-target effects increases. It is crucial to use the lowest effective concentration to minimize such effects.
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound and its selectivity against various P2X receptor subtypes.
Table 1: IC50 Values of this compound for P2X4 Receptors of Different Species
| Species | IC50 (nM) | Cell Line |
| Human | 108 | 1321N1 |
| Mouse | 112 | 1321N1 |
| Rat | 233 | 1321N1 |
| Zebrafish | 140 | HEK293 |
Table 2: Selectivity of this compound for Human P2X Receptor Subtypes
| Receptor Subtype | IC50 (µM) |
| P2X1 | >50 |
| P2X3 | 8.3 |
| P2X7 | 10.6 |
Experimental Protocols
Calcium Influx Assay for P2X4 Receptor Antagonism
This protocol describes a method to measure the inhibitory effect of this compound on ATP-induced calcium influx in cells expressing the P2X4 receptor.
Materials:
-
HEK293 or 1321N1 cells stably expressing the P2X4 receptor
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
This compound
-
ATP
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with kinetic reading capabilities
Methodology:
-
Cell Plating: Seed the P2X4-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (0.02% w/v) in a serum-free medium or a physiological salt solution (e.g., HBSS). Probenecid (1-2.5 mM) can be included to inhibit organic anion transporters.
-
Remove the culture medium from the cells and add the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells twice with the assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C. Include vehicle control wells (DMSO).
-
-
ATP Stimulation and Signal Detection:
-
Prepare an ATP solution in the assay buffer at a concentration that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibition. The optimal ATP concentration should be determined empirically but is typically in the low micromolar range.
-
Place the plate in a fluorescence microplate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add the ATP solution to all wells simultaneously using an automated injector.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., every second for 60-120 seconds).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control (100% activity) and a no-ATP control (0% activity).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
MTT Assay for Cell Viability
This protocol is used to assess the potential cytotoxicity of this compound.
Materials:
-
Cells of interest (e.g., the cell line used in the primary assay)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Spectrophotometer (plate reader)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add the compound dilutions to the cells. Include vehicle control and no-cell (media only) control wells.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Troubleshooting Guides
Issue 1: No or Weak Inhibition by this compound in the Calcium Influx Assay
| Potential Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify the stock solution concentration and the dilution series. Perform a wide dose-response curve. |
| Inactive Compound | Ensure proper storage of this compound. Prepare fresh dilutions for each experiment. |
| High ATP Concentration | The concentration of ATP used for stimulation may be too high, making it difficult to see inhibition. Determine the EC50 of ATP for your cell system and use a concentration around the EC80 for the inhibition assay. |
| Low P2X4 Receptor Expression | Confirm the expression of functional P2X4 receptors in your cell line using a more direct method like Western blotting or by using a known P2X4 antagonist as a positive control. |
| Assay Conditions | Optimize incubation times for both the dye and this compound. Ensure the assay buffer composition is appropriate. |
Issue 2: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use a multichannel pipette for seeding to minimize well-to-well variation. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare master mixes of reagents. |
| Edge Effects | Avoid using the outer wells of the microplate, which are prone to evaporation. If they must be used, fill the surrounding empty wells with sterile water or PBS to create a humidified environment. |
| Inconsistent Dye Loading | Ensure consistent incubation time and temperature for dye loading. Wash cells gently to avoid detaching them. Problems with Fluo-4 AM can sometimes be due to excessive incubation time leading to compartmentalization. |
Issue 3: High Background Fluorescence
| Potential Cause | Troubleshooting Step |
| Incomplete Removal of Dye | Ensure thorough but gentle washing of cells after dye loading. |
| Autofluorescence of Compound | Test the fluorescence of this compound alone at the concentrations used in the assay. |
| Cell Death/Damage | Unhealthy cells can exhibit higher background fluorescence. Ensure cells are healthy and not overgrown. Minimize exposure to excitation light to prevent phototoxicity. |
| Serum in Loading Buffer | Use a serum-free medium for dye loading as serum can contain esterases that cleave the AM ester extracellularly. |
Visualizations
References
- 1. What are possible reasons for inconsistent Fluo-4 AM loading? | AAT Bioquest [aatbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural insights into the allosteric inhibition of P2X4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BAY-1797 and CYP3A4 Induction Concerns
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the P2X4 receptor antagonist, BAY-1797. The primary focus is to address concerns related to the induction of Cytochrome P450 3A4 (CYP3A4), a key issue identified during the development of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is CYP3A4 induction a concern?
A1: this compound is a potent and selective antagonist of the P2X4 receptor, an ion channel involved in inflammatory and immune processes.[1][2] While it demonstrated promising anti-inflammatory and anti-nociceptive effects in preclinical models, its development was halted due to significant induction of the CYP3A4 enzyme.[1][2] CYP3A4 is a critical enzyme responsible for the metabolism of a large proportion of clinically used drugs. Its induction can lead to accelerated metabolism of co-administered drugs, potentially reducing their efficacy and leading to therapeutic failure.
Q2: What is the mechanism of CYP3A4 induction by this compound?
A2: The induction of CYP3A4 by this compound is primarily mediated through the activation of the pregnane X receptor (PXR).[1] PXR is a nuclear receptor that acts as a xenobiotic sensor. Upon activation by a ligand like this compound, it forms a heterodimer with the retinoid X receptor (RXR) and binds to specific response elements in the promoter region of the CYP3A4 gene, leading to increased transcription and subsequent enzyme production.
Q3: Were any attempts made to mitigate the CYP3A4 induction of this compound?
A3: Yes, a structure-guided optimization approach was undertaken to reduce PXR binding while maintaining P2X4 inhibitory potency. By introducing larger and more polar substituents on the ether linker of the parent molecule, analogs with significantly reduced CYP3A4 induction were developed. However, these analogs unfortunately exhibited suboptimal pharmacokinetic profiles, rendering them unsuitable for further development.
Q4: How is CYP3A4 induction by a test compound typically assessed?
A4: CYP3A4 induction is commonly evaluated in vitro using primary human hepatocytes. These cells are treated with the test compound, and the induction is quantified by measuring the increase in CYP3A4 mRNA levels (typically by qRT-PCR) and/or CYP3A4 enzyme activity (using a specific substrate like midazolam or testosterone).
Q5: What are the key differences between measuring CYP3A4 mRNA and enzyme activity?
A5: Measuring mRNA levels provides a direct assessment of gene transcription and is generally considered a more sensitive endpoint for detecting PXR-mediated induction. Enzyme activity assays measure the functional consequence of increased gene expression. However, if the test compound is also an inhibitor of CYP3A4, activity measurements can be confounded, leading to an underestimation of the induction potential. Therefore, assessing both mRNA and activity levels provides a more comprehensive picture.
Data Presentation
The following tables summarize the key in vitro data for this compound and related compounds, highlighting the efforts to dissociate P2X4 antagonism from CYP3A4 induction.
Table 1: P2X4 Receptor Antagonist Potency
| Compound | Human P2X4 IC50 (nM) |
| This compound | 211 |
| Analog 71 | 158 |
| Analog 73 | 251 |
Data extracted from Werner et al., J Med Chem, 2019.
Table 2: CYP3A4 Induction in Human Hepatocytes
| Compound (at 10 µM) | PXR Binding (% Inhibition) | CYP3A4 Induction (Fold change vs. vehicle) |
| This compound | 85 | 15.2 |
| Analog 71 | 20 | 2.1 |
| Analog 73 | 15 | 1.8 |
| Rifampicin (Positive Control) | 95 | 20.5 |
Data extracted from Werner et al., J Med Chem, 2019.
Experimental Protocols
Protocol 1: Human Hepatocyte CYP3A4 Induction Assay
This protocol provides a general workflow for assessing the CYP3A4 induction potential of a test compound using cryopreserved human hepatocytes.
-
Cell Plating:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.
-
Gently transfer the cell suspension to a pre-warmed plating medium.
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion). Viability should be >80%.
-
Seed the hepatocytes onto collagen-coated plates (e.g., 24- or 48-well) at a density of approximately 0.7-1.0 x 106 viable cells/mL.
-
Incubate at 37°C in a humidified 5% CO2 incubator for 4-6 hours to allow for cell attachment.
-
After attachment, aspirate the plating medium and overlay the cells with a suitable extracellular matrix (e.g., Matrigel®) to maintain hepatocyte morphology and function.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a pre-warmed incubation medium to the desired final concentrations. The final solvent concentration should be consistent across all wells and typically ≤ 0.1%.
-
Include a vehicle control (solvent only) and a positive control (e.g., 10 µM Rifampicin).
-
Aspirate the overlay medium from the hepatocytes and add the medium containing the test compound, vehicle, or positive control.
-
Incubate the cells for 48-72 hours, with a complete medium change every 24 hours.
-
-
Endpoint Analysis:
-
For mRNA Analysis (qRT-PCR):
-
After the incubation period, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well using a suitable lysis buffer.
-
Isolate total RNA using a commercially available kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify CYP3A4 and a housekeeping gene (e.g., GAPDH) mRNA levels using real-time quantitative PCR (qRT-PCR) with specific primers and probes.
-
Calculate the fold change in CYP3A4 mRNA expression relative to the vehicle control using the ΔΔCt method.
-
-
For Enzyme Activity Analysis (e.g., Midazolam Hydroxylation):
-
After the incubation period, wash the cells with a pre-warmed incubation buffer.
-
Add a solution containing a specific CYP3A4 probe substrate (e.g., midazolam) to each well.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Collect the supernatant and analyze the formation of the metabolite (e.g., 1'-hydroxymidazolam) by LC-MS/MS.
-
Normalize the metabolite formation rate to the amount of protein per well.
-
-
Protocol 2: PXR Activation Reporter Gene Assay
This protocol describes a cell-based reporter gene assay to assess the ability of a compound to activate the pregnane X receptor (PXR).
-
Cell Culture and Transfection:
-
Culture a suitable host cell line (e.g., HepG2) in the recommended growth medium.
-
Seed the cells into 96-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with a PXR expression vector and a reporter plasmid containing a luciferase gene under the control of a CYP3A4 promoter (containing PXR response elements). A control plasmid expressing a different reporter (e.g., Renilla luciferase) can be included for normalization. Use a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
Approximately 24 hours post-transfection, replace the medium with a fresh medium containing the test compound at various concentrations.
-
Include a vehicle control and a positive control (e.g., Rifampicin).
-
-
Luciferase Assay:
-
After 24-48 hours of incubation with the compound, lyse the cells and measure the luciferase activity using a luminometer and a commercially available luciferase assay kit.
-
If a normalization control was used, measure its activity as well.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) and then calculate the fold activation relative to the vehicle control.
-
Troubleshooting Guides
Guide 1: Human Hepatocyte Induction Assay
| Issue | Potential Cause | Troubleshooting Steps |
| Low Cell Viability/Attachment | Improper thawing technique | Ensure rapid thawing in a 37°C water bath and immediate transfer to pre-warmed medium. |
| Suboptimal plating surface | Use high-quality collagen-coated plates. | |
| Cytotoxicity of the test compound | Perform a cytotoxicity assay to determine a non-toxic concentration range for the induction experiment. | |
| High Variability Between Replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension and accurate pipetting during plating. |
| Edge effects in the plate | Maintain high humidity in the incubator and consider not using the outer wells of the plate. | |
| No or Low Induction with Positive Control | Poor hepatocyte quality | Use a new batch of hepatocytes from a reputable supplier. |
| Inactive positive control | Prepare a fresh solution of the positive control. | |
| Conflicting mRNA and Activity Data | Test compound is a CYP3A4 inhibitor | This is a known phenomenon. Prioritize the mRNA data for assessing induction potential, as it is not affected by enzyme inhibition. |
| Post-transcriptional regulation | While less common for CYP induction, consider that changes in mRNA may not always perfectly correlate with protein levels and activity. |
Guide 2: PXR Activation Reporter Gene Assay
| Issue | Potential Cause | Troubleshooting Steps |
| Low Transfection Efficiency | Suboptimal DNA:transfection reagent ratio | Optimize the ratio for your specific cell line. |
| Poor cell health | Ensure cells are healthy, within a low passage number, and free from contamination. | |
| High Background Luciferase Signal | Promoter leakiness in the reporter plasmid | Use a reporter plasmid with a minimal promoter. |
| Contamination of reagents | Use fresh, sterile reagents. | |
| High Variability Between Replicates | Inconsistent transfection | Prepare a master mix of the transfection components. |
| Inaccurate pipetting | Use calibrated pipettes and proper pipetting techniques. |
Mandatory Visualizations
Caption: PXR-mediated CYP3A4 induction pathway by this compound.
Caption: Workflow for human hepatocyte CYP3A4 induction assay.
Caption: Logical troubleshooting flow for CYP3A4 induction assays.
References
Technical Support Center: BAY-1797 Animal Model Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BAY-1797 in animal models. The information is designed to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address common challenges in the delivery of this compound.
Q1: I am observing inconsistent results between animals in my study. What could be the cause?
A1: Inconsistent results can stem from several factors related to drug preparation and administration. Here are some key areas to investigate:
-
Formulation Inhomogeneity: this compound is poorly soluble in aqueous solutions. If the compound is not fully dissolved or the suspension is not uniformly mixed before each administration, the dose delivered to each animal can vary significantly.
-
Recommendation: Ensure vigorous and consistent mixing of the formulation immediately before dosing each animal. If using a suspension, continuous agitation during the dosing period is recommended.
-
-
Inaccurate Dosing: Oral gavage, a common administration route for this compound, requires precision.[1][2][3][4][5] Variation in the volume administered or loss of the formulation during the procedure can lead to inconsistent dosing.
-
Recommendation: Calibrate all dosing equipment regularly. Ensure personnel are thoroughly trained in oral gavage techniques to minimize stress to the animal and prevent inaccurate administration.
-
-
Animal-to-Animal Variability: Physiological differences between animals, such as variations in gastrointestinal tract conditions and metabolism, can affect drug absorption and bioavailability.
-
Recommendation: Use a sufficient number of animals per group to account for biological variability. Monitor for any health issues that could impact the experiment.
-
Q2: My animals are showing signs of distress or adverse effects after administration. What should I do?
A2: Adverse effects can be related to the compound itself, the vehicle used for formulation, or the administration procedure.
-
Vehicle Toxicity: Some vehicles, especially at high concentrations, can cause local irritation or systemic toxicity. While corn oil is a common vehicle, it has been reported to cause inflammatory responses in mice.
-
Recommendation: Run a vehicle-only control group to assess any effects of the formulation vehicle. If adverse effects are observed, consider alternative, well-tolerated vehicles.
-
-
Oral Gavage Technique: Improper oral gavage technique can cause injury to the esophagus or trachea, leading to distress, aspiration, or even mortality.
-
Recommendation: Ensure proper restraint of the animal and correct placement of the gavage needle. If resistance is met, do not force the administration. Observe animals closely after dosing for any signs of respiratory distress.
-
-
Compound-Related Effects: While this compound is reported to have anti-inflammatory and anti-nociceptive effects, off-target effects or high doses could potentially lead to adverse reactions.
-
Recommendation: Review the literature for any reported off-target activities. Consider performing a dose-response study to identify the optimal therapeutic window with minimal side effects.
-
Q3: The observed efficacy of this compound is lower than expected. What are the potential reasons?
A3: Suboptimal efficacy can be due to issues with the formulation, administration, or experimental design.
-
Poor Bioavailability: The oral bioavailability of a compound can be influenced by its physicochemical properties, formulation, and physiological factors in the animal.
-
Recommendation: Ensure the formulation is optimized for solubility and absorption. The use of solubilizing agents or alternative delivery systems may be considered.
-
-
Compound Stability: Degradation of this compound in the formulation before or after administration can reduce its effective concentration.
-
Recommendation: Prepare formulations fresh daily unless stability data supports longer storage. Protect the formulation from light and extreme temperatures if the compound is sensitive to these conditions.
-
-
Incorrect Dosing Regimen: The dosing frequency and timing may not be optimal to maintain therapeutic concentrations of this compound.
-
Recommendation: Review the pharmacokinetic data for this compound to inform the dosing schedule. Consider pilot studies to determine the optimal dosing regimen for your specific animal model and endpoint.
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound is a potent and selective antagonist of the P2X4 receptor. The P2X4 receptor is a ligand-gated ion channel that is activated by extracellular adenosine triphosphate (ATP). By blocking this receptor, this compound inhibits downstream signaling pathways involved in inflammation and pain.
Q: What is a recommended vehicle for in vivo delivery of this compound?
A: Due to its poor aqueous solubility, this compound is typically formulated for in vivo studies. A commonly used vehicle is corn oil. However, as noted in the troubleshooting guide, it is crucial to include a vehicle-only control group to account for any potential effects of the vehicle itself. Other options for poorly soluble compounds include solutions with DMSO, polyethylene glycol (PEG), or cyclodextrins, though their suitability for this compound would need to be empirically determined.
Q: What is the recommended route of administration for this compound in animal models?
A: this compound is orally active and has been successfully administered via oral gavage in mouse models. This route is often preferred for its convenience and clinical relevance.
Q: How should I prepare a formulation of this compound in corn oil?
A: To prepare a corn oil suspension of this compound, the compound should first be dissolved in a minimal amount of a suitable organic solvent in which it is highly soluble, such as DMSO. This stock solution is then added to the corn oil and mixed thoroughly to create a uniform suspension. It is critical to ensure the final concentration of the organic solvent is low and well-tolerated by the animals.
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| P2X4 IC50 | 211 nM | Human | |
| 112 nM | Mouse | ||
| 233 nM | Rat | ||
| Solubility in DMSO | ≥ 30 mg/mL | - | |
| Solubility in Ethanol | ≥ 30 mg/mL | - | |
| Oral Bioavailability | Data not explicitly provided in the search results. | - | |
| Effective Oral Dose | 12.5 - 50 mg/kg | Mouse (CFA model) |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Weigh the appropriate amount of this compound powder and place it in a sterile tube.
-
Add a minimal volume of DMSO to completely dissolve the this compound powder. Vortex thoroughly to ensure complete dissolution.
-
Gradually add the corn oil to the DMSO solution while continuously vortexing to form a uniform suspension.
-
Visually inspect the suspension for any undissolved particles.
-
Prepare the formulation fresh on the day of dosing. Keep the suspension on a rocker or vortex briefly before each administration to maintain uniformity.
-
Protocol 2: Oral Gavage Administration in Mice
-
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (flexible plastic needles are recommended to reduce the risk of injury)
-
Syringe (1 mL or appropriate size for the dosing volume)
-
Animal scale
-
-
Procedure:
-
Weigh the mouse to determine the correct volume of the formulation to administer.
-
Draw the calculated volume of the this compound suspension into the syringe, ensuring there are no air bubbles.
-
Properly restrain the mouse by gently grasping the loose skin over the neck and back to immobilize the head. The body of the mouse should be supported.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle. Do not force the needle.
-
Once the needle is properly positioned in the esophagus (a slight resistance may be felt as it passes the pharynx), slowly administer the formulation.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for several minutes after dosing for any signs of distress, such as difficulty breathing or changes in behavior.
-
Visualizations
Caption: P2X4 Receptor Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound In Vivo Studies.
Caption: Troubleshooting Logic Flow for this compound Delivery Issues.
References
How to control for BAY-1797 vehicle effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of BAY-1797, a potent and selective P2X4 receptor antagonist.[1][2][3] Proper experimental design, including the correct use of vehicle controls, is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential when working with this compound?
A vehicle control is a crucial component of experimental design. It consists of the same solvent or carrier used to dissolve this compound, but without the compound itself. This control group is administered to a parallel set of cells or animals to isolate the effects of the drug from any potential biological effects of the vehicle. Solvents, especially at higher concentrations, can have their own physiological or cellular effects. Therefore, a vehicle control group serves as the baseline to which the effects of this compound are compared.
Q2: What is the recommended vehicle for dissolving this compound for in vitro and in vivo studies?
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. The choice of vehicle will depend on the specific experimental setup.
In Vitro Studies: For cell-based assays, DMSO is the most commonly used solvent. It is imperative to use a low final concentration of DMSO in the culture medium, as it can have pleiotropic effects on cells, including impacting cell growth, differentiation, and gene expression.[4]
In Vivo Studies: For animal studies, this compound is often formulated as a suspension or solution suitable for the chosen route of administration (e.g., oral gavage). While the primary literature from the developers of this compound should be consulted for the specific vehicle used in their validation studies[1], common vehicle formulations for poorly soluble compounds like this compound include:
-
A mixture of DMSO and other solubilizing agents such as polyethylene glycol (PEG), Tween 80, and saline.
-
A suspension in an aqueous vehicle containing a suspending agent like methylcellulose.
Q3: What is the maximum recommended final concentration of DMSO for in vitro experiments with this compound?
To minimize solvent-induced artifacts, the final concentration of DMSO in cell culture media should be kept as low as possible. A general recommendation is to keep the final DMSO concentration at or below 0.1% (v/v). However, the tolerance to DMSO can be cell-line specific. It is best practice to perform a vehicle toxicity test to determine the maximal concentration of DMSO that does not affect the viability or function of the specific cells being used in your experiment.
Q4: My vehicle control group is showing unexpected biological effects. What should I do?
Unexpected effects in the vehicle control group can confound the interpretation of your results. Here are some troubleshooting steps:
-
Lower the Vehicle Concentration: If using DMSO in vitro, ensure the final concentration is well within the non-toxic range for your cell line. For in vivo studies, you may need to optimize the formulation to reduce the concentration of potentially bioactive excipients.
-
Check Vehicle Purity and Preparation: Ensure that the solvents and other components of your vehicle are of high purity and are prepared fresh under sterile conditions to avoid contamination.
-
Run a Dose-Response for the Vehicle: To understand the impact of the vehicle, you can perform a dose-response experiment with the vehicle alone to identify a concentration that has no observable effect.
-
Consult the Literature: Review publications that have used this compound or similar compounds in comparable experimental models to see what vehicles were used and if any vehicle effects were reported.
Data Presentation
Table 1: Recommended Starting Concentrations for Vehicle Components
| Vehicle Component | In Vitro Final Concentration (Recommended) | In Vivo Formulation (Example) | Key Considerations |
| DMSO | ≤ 0.1% (v/v) | 5-10% (in stock, then diluted) | Can have biological effects at higher concentrations. Always run a vehicle control. |
| Ethanol | ≤ 0.1% (v/v) | Varies | Can also have cellular effects. Ensure it is fully evaporated if used for coating surfaces. |
| Polyethylene Glycol (PEG) | Not typically used | Varies (e.g., 30-40%) | A commonly used co-solvent to improve solubility. |
| Tween 80 (Polysorbate 80) | Not typically used | Varies (e.g., 5-10%) | A surfactant used to increase solubility and stability of suspensions. |
| Methylcellulose | Not typically used | 0.5% (w/v) in water | A common suspending agent for oral administration. |
Experimental Protocols
Protocol 1: In Vitro Vehicle Control for this compound
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Working Solutions: Serially dilute the this compound stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Prepare Vehicle Control: Prepare a parallel set of dilutions using 100% DMSO and cell culture medium, mirroring the dilutions made for the this compound working solutions. This ensures that each vehicle control contains the same final concentration of DMSO as its corresponding drug-treated sample.
-
Cell Treatment: Add the this compound working solutions and the corresponding vehicle control solutions to your cells.
-
Assay: After the desired incubation time, perform your cellular assay, comparing the results from the this compound-treated cells to the vehicle-treated cells.
Protocol 2: In Vivo Vehicle Control for this compound
-
Vehicle Preparation: Prepare the chosen vehicle formulation (e.g., 0.5% methylcellulose in sterile water) in a sufficient quantity for all animals in the study.
-
This compound Formulation: Weigh the appropriate amount of this compound and suspend or dissolve it in the prepared vehicle to achieve the desired dosing concentration. Ensure the formulation is homogenous.
-
Dosing: Administer the this compound formulation to the treatment group of animals.
-
Vehicle Control Dosing: Administer an equivalent volume of the vehicle alone to the control group of animals. The route and frequency of administration should be identical to the treatment group.
-
Observation and Analysis: Monitor both groups of animals for the desired endpoints. Any differences observed between the this compound-treated group and the vehicle control group can be attributed to the pharmacological action of this compound.
Visualizations
P2X4 Receptor Signaling Pathway
Activation of the P2X4 receptor, a ligand-gated ion channel, by ATP leads to an influx of cations, primarily Ca²⁺ and Na⁺. This influx triggers downstream signaling cascades that are implicated in inflammatory responses and pain.
Caption: Simplified P2X4 receptor signaling cascade.
Experimental Workflow for Vehicle Control
This diagram illustrates the logical flow of an experiment incorporating a vehicle control to ensure that the observed effects are due to the test compound (this compound) and not the solvent.
Caption: Workflow for a vehicle-controlled experiment.
References
- 1. Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (this compound) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimizing BAY-1797 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving BAY-1797, a potent and selective P2X4 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active, and selective antagonist of the P2X4 receptor, a ligand-gated ion channel.[1][2] Its mechanism of action involves blocking the P2X4 receptor, which is expressed on various cell types, particularly those involved in inflammatory and immune responses.[2][3] Activation of the P2X4 receptor by extracellular ATP leads to the release of pro-inflammatory mediators.[3] By inhibiting this receptor, this compound demonstrates anti-inflammatory and anti-nociceptive effects.
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for the P2X4 receptor, some off-target activity has been reported. A notable off-target is the dopamine transporter (DAT), with an IC50 of 2.17 μM. Researchers should consider this when interpreting data from systems where dopamine signaling is relevant.
Q3: What is the significance of CYP3A4 induction by this compound?
A significant characteristic of this compound is its induction of the cytochrome P450 3A4 (CYP3A4) enzyme. This induction occurs via the pregnane X receptor (PXR) pathway. In a research setting, this can lead to increased metabolism of co-administered compounds that are substrates of CYP3A4, potentially reducing their efficacy. In a drug development context, this poses a risk of drug-drug interactions. The development of this compound was halted due to this non-negligible effect.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO and ethanol, with a solubility of up to 100 mM in both solvents. For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO. For in vivo studies, a stock solution in DMSO can be further diluted in a vehicle like corn oil. Stock solutions should be stored at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).
Troubleshooting Guides
Issue 1: High Variability in In Vitro Potency (IC50) Measurements
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | Visually inspect the assay plate for any signs of compound precipitation, especially at higher concentrations. Ensure the final DMSO concentration in the assay medium is low (typically <0.5%) to maintain solubility. | Consistent dose-response curves without abrupt drops in activity at high concentrations. |
| Variability in ATP Concentration | The potency of P2X4 antagonists can be influenced by the concentration of the agonist (ATP). Use a consistent, sub-maximal concentration of ATP to elicit a stable and reproducible response. | Reduced well-to-well and day-to-day variability in IC50 values. |
| Cell Health and Density | Ensure cells are healthy, within a consistent passage number range, and plated at a uniform density. Over-confluent or unhealthy cells can exhibit altered receptor expression and signaling. | More consistent cellular responses to both agonist and antagonist. |
| Assay Incubation Time | Optimize the pre-incubation time with this compound before adding the agonist. Insufficient pre-incubation may not allow for optimal target engagement. | A stable and reproducible IC50 value is achieved. |
| DMSO Interference | High concentrations of DMSO can interfere with some assay formats. Prepare a DMSO vehicle control to assess its effect on the assay signal. | The vehicle control shows no significant effect on the assay readout, ensuring observed effects are due to this compound. |
Issue 2: Inconsistent or Unexpected In Vivo Efficacy
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Compound Exposure | Verify the pharmacokinetic profile of this compound in your animal model. The reported half-life in mice is approximately 2.64 hours. Dosing frequency may need to be adjusted to maintain therapeutic concentrations. | Dosing regimen provides adequate exposure to observe the desired pharmacological effect. |
| CYP3A4 Induction Affecting Other Compounds | If co-administering other drugs, consider the potential for this compound-induced CYP3A4 metabolism to reduce their efficacy. | A clearer understanding of the drug-drug interaction potential in your in vivo model. |
| Species Differences in P2X4 Receptor Pharmacology | While this compound shows similar potency for human, mouse, and rat P2X4 receptors, other P2X4 modulators have demonstrated species-specific differences. Confirm the expression and function of the P2X4 receptor in your chosen animal model. | Results are more translatable and interpretable within the context of the specific animal model. |
| Formulation and Dosing Issues | Ensure the oral gavage formulation is homogenous and stable. For oral administration, consider the impact of food on absorption. | Consistent and reproducible in vivo responses following administration. |
Data Presentation
Table 1: In Vitro Potency of this compound against P2X4 Receptors
| Species | IC50 (nM) | Cell Line |
| Human | 108 | 1321N1 |
| Human | 211 | HEK |
| Mouse | 112 | 1321N1 |
| Rat | 233 | 1321N1 |
| Zebrafish | 140 | HEK293 |
Data compiled from multiple sources.
Table 2: Selectivity Profile of this compound
| Target | IC50 (µM) |
| P2X1 | >50 |
| P2X3 | 8.3 |
| P2X7 | 10.6 |
| Dopamine Transporter (DAT) | 2.17 |
| hERG | >10 |
| Carbonic Anhydrase II | >10 |
Data compiled from multiple sources.
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Unit |
| AUCnorm | 1.06 | kg*h/L |
| Vss | 3.67 | L/kg |
| t1/2 | 2.64 | hours |
Data from MedchemExpress.
Experimental Protocols
Protocol 1: In Vitro P2X4 Antagonism Assay using a Calcium Flux Readout
-
Cell Culture: Culture 1321N1 or HEK293 cells stably expressing the P2X4 receptor of the desired species in appropriate media.
-
Cell Plating: Seed cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) according to the manufacturer's instructions. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a stock solution of ATP in the assay buffer.
-
Compound Incubation: After dye loading, wash the cells with the assay buffer. Add the this compound dilutions to the wells and incubate for 15-30 minutes at room temperature. Include vehicle control wells (e.g., 0.1% DMSO).
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR). Record a baseline fluorescence reading. Add a pre-determined EC50 concentration of ATP to all wells simultaneously and continue to record the fluorescence signal over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the vehicle control (100% activity) and a no-agonist control (0% activity). Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vivo Anti-Inflammatory Efficacy in a Mouse Model
-
Animal Model: Use a suitable mouse model of inflammation, such as the Complete Freund's Adjuvant (CFA) induced paw edema model.
-
Compound Formulation: Prepare this compound for oral administration by first dissolving it in DMSO and then diluting it to the final desired concentration in corn oil.
-
Dosing: Acclimatize the animals and then induce inflammation according to the model protocol. Administer this compound orally (p.o.) at the desired doses (e.g., 12.5-50 mg/kg) at specified time points relative to the inflammatory insult. Include a vehicle control group.
-
Efficacy Measurement: At various time points after treatment, measure the inflammatory endpoint. In the CFA model, this could be paw volume (measured by plethysmometry) or levels of inflammatory mediators like PGE2 in the paw tissue.
-
Data Analysis: Compare the measurements from the this compound treated groups to the vehicle control group. Use appropriate statistical tests to determine the significance of any observed anti-inflammatory effects.
Mandatory Visualizations
Caption: Simplified signaling pathway of the P2X4 receptor and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in vitro and in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (this compound) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target [mdpi.com]
BAY-1797 species-specific activity differences
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of BAY-1797, a selective P2X4 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the species-specific activity of this compound on the P2X4 receptor?
A1: this compound exhibits varying potency against P2X4 receptors from different species. It is most potent against human and mouse P2X4, with slightly lower potency against the rat ortholog. A recent study showed that this compound equipotently inhibits human and mouse P2X4.[1]
Q2: How selective is this compound for the P2X4 receptor over other P2X subtypes?
A2: this compound is highly selective for the P2X4 receptor. It shows significantly lower activity against other P2X ion channels such as P2X1, P2X3, and P2X7.
Q3: What are the known in vivo effects of this compound?
A3: In vivo, this compound has demonstrated anti-inflammatory and anti-nociceptive effects. It has been shown to be effective in a mouse model of inflammatory pain (Complete Freund's Adjuvant model).
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective antagonist of the P2X4 receptor, which is a ligand-gated ion channel activated by extracellular ATP. By blocking this receptor, this compound inhibits the influx of cations like Ca2+ and Na+, thereby modulating downstream signaling pathways involved in inflammation and pain. P2X4 receptor activation in immune cells like microglia and macrophages leads to the release of pro-inflammatory mediators.
Quantitative Data Summary
Table 1: In Vitro Potency (IC50) of this compound against P2X4 Receptors
| Species | IC50 (nM) | Reference |
| Human | 108 | |
| Human | 210 ± 74 | |
| Mouse | 112 | |
| Mouse | 141 ± 24 | |
| Rat | 233 |
Table 2: Selectivity of this compound for Human P2X4 over other Human P2X Receptors
| Receptor | IC50 (µM) | Reference |
| P2X1 | >50 | |
| P2X3 | 8.3 | |
| P2X7 | 10.6 |
Experimental Protocols
In Vitro P2X4 Inhibition Assay (Calcium Flux)
This protocol describes a method to determine the inhibitory activity of this compound on P2X4 receptors expressed in a recombinant cell line using a fluorescent calcium indicator.
Materials:
-
1321N1 cells stably expressing human, mouse, or rat P2X4
-
Fura-2 AM or Fluo-4 AM (calcium indicator dyes)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
ATP (agonist)
-
This compound
-
FlexStation 3 microplate reader or similar fluorescence plate reader
Procedure:
-
Cell Preparation: Seed the P2X4-expressing cells into 96-well black-walled, clear-bottom plates and culture overnight to allow for attachment.
-
Dye Loading: Wash the cells with assay buffer. Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.
-
Antagonist Incubation: Wash the cells to remove excess dye. Add this compound at various concentrations to the wells and incubate for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Add a pre-determined concentration of ATP (e.g., EC80) to induce calcium influx.
-
Data Acquisition: Record the fluorescence intensity over time. For Fura-2, use dual-excitation wavelengths of 340 nm and 380 nm with an emission at 510 nm.
-
Data Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence ratio. Determine the IC50 value of this compound by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Inflammatory Pain Model (Complete Freund's Adjuvant - CFA)
This protocol describes the induction of inflammatory pain in mice using CFA and the assessment of the analgesic effects of this compound.
Animals:
-
Male C57BL/6J mice
Materials:
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle for this compound
-
Isoflurane for anesthesia
-
Equipment for behavioral testing (e.g., von Frey filaments for mechanical allodynia, Hargreaves apparatus for thermal hyperalgesia)
Procedure:
-
Acclimation: Acclimate the mice to the housing and experimental conditions for at least 3 days.
-
Baseline Behavioral Testing: Before CFA injection, perform baseline measurements of mechanical and thermal sensitivity.
-
CFA Injection: Anesthetize the mice with isoflurane. Inject 20 µL of CFA into the intraplantar surface of one hind paw. A control group should be injected with saline.
-
Drug Administration: Administer this compound or vehicle orally at the desired dose and time points post-CFA injection.
-
Behavioral Testing: At selected time points after drug administration (e.g., 1, 3, 24, and 48 hours), assess mechanical allodynia using von Frey filaments and thermal hyperalgesia using a Hargreaves apparatus.
-
Data Analysis: Compare the paw withdrawal thresholds (mechanical) and latencies (thermal) between the this compound-treated and vehicle-treated groups. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the results.
Troubleshooting Guides
In Vitro Calcium Flux Assays
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Autofluorescence of compounds or cells. Phenol red in the media. | Use phenol red-free media for the assay. Include control wells with cells and dye but no agonist to subtract background fluorescence. |
| No or weak response to ATP | Poor cell health. Low P2X4 receptor expression. ATP degradation. | Ensure cells are healthy and not overgrown. Verify receptor expression. Prepare fresh ATP solutions for each experiment. |
| Inconsistent results | Inconsistent cell numbers per well. Pipetting errors. Temperature fluctuations. | Use a cell counter for accurate seeding. Calibrate pipettes regularly. Maintain a stable temperature throughout the assay. |
| This compound insolubility | This compound has low aqueous solubility. | Prepare a high-concentration stock solution in DMSO and dilute it in an assay buffer. Ensure the final DMSO concentration is low (<0.5%) and consistent across all wells. |
In Vivo CFA Model
| Issue | Possible Cause | Suggested Solution |
| High variability in behavioral responses | Inconsistent CFA injection site or volume. Stress induced by handling. | Standardize the injection procedure. Handle mice gently and consistently to minimize stress. Acclimate animals to the testing environment. |
| Lack of significant drug effect | Inappropriate dose or timing of administration. Poor oral bioavailability. | Perform a dose-response study to determine the optimal dose. Assess the pharmacokinetic profile of this compound in the chosen species. |
| Adverse effects observed | Off-target effects of this compound. | Monitor animals for any signs of toxicity. If adverse effects are observed, consider reducing the dose or using a different administration route. |
| Inflammation does not develop properly | Improperly prepared or stored CFA. Incorrect injection technique. | Use a fresh, well-emulsified CFA. Ensure the injection is truly intraplantar. |
Visualizations
Caption: P2X4 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflows for In Vitro and In Vivo Studies.
References
Validation & Comparative
A Comparative Guide to P2X4 Receptor Antagonists: BAY-1797 versus 5-BDBD
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent P2X4 receptor antagonists, BAY-1797 and 5-BDBD. The P2X4 receptor, a ligand-gated ion channel activated by ATP, is a key player in inflammatory and neuropathic pain pathways, making its selective antagonism a significant area of interest for therapeutic development. This document summarizes key performance data, outlines experimental methodologies for antagonist characterization, and visualizes the relevant biological pathways and workflows to aid researchers in selecting the appropriate tool compound for their studies.
Data Presentation: Quantitative Comparison of P2X4 Antagonists
The following tables summarize the reported in vitro potency and pharmacokinetic parameters for this compound and 5-BDBD.
Table 1: In Vitro Potency (IC50) of P2X4 Receptor Antagonists
| Compound | Human P2X4 | Rat P2X4 | Mouse P2X4 | Notes |
| This compound | 108 nM[1][2] | 233 nM[1][2] | 112 nM[1] | Potent antagonist with relatively consistent activity across species. |
| 5-BDBD | ~0.5 - 1.0 µM | 0.75 µM | Inactive | Potent at human and rat P2X4 receptors, but notably inactive at the mouse P2X4 receptor. |
Table 2: Selectivity of P2X4 Receptor Antagonists
| Compound | Selectivity Profile |
| This compound | Displays no or very weak activity on other P2X ion channels. |
| 5-BDBD | At 10 µM, does not significantly affect P2X2a, P2X2b, and P2X7 receptors. However, it shows some inhibitory activity at P2X1 (13%) and P2X3 (35%) receptors at this concentration. |
Table 3: Pharmacokinetic Parameters of this compound (Mouse)
| Parameter | Value |
| AUCnorm | 1.06 kg·h/L |
| Vss | 3.67 L/kg |
| t1/2 | 2.64 hours |
| Route of Administration | Oral (p.o.) |
| Pharmacokinetic data for 5-BDBD is not readily available in a comparable format. |
Experimental Protocols
The characterization of P2X4 antagonists typically involves in vitro functional assays to determine their potency and selectivity. The two primary methods employed are calcium imaging assays and whole-cell patch-clamp electrophysiology.
Calcium Imaging Assay
This high-throughput method measures the inhibition of ATP-induced calcium influx in cells expressing the P2X4 receptor.
1. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) or 1321N1 astrocytoma cells stably expressing the P2X4 receptor of the desired species (human, rat, or mouse) are cultured in appropriate media.
-
Cells are seeded into 96-well, black-walled, clear-bottom plates and allowed to attach overnight.
2. Fluorescent Dye Loading:
-
The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
3. Compound Incubation:
-
After washing to remove excess dye, cells are pre-incubated with varying concentrations of the antagonist (this compound or 5-BDBD) for a defined period (typically 10-30 minutes).
4. Agonist Stimulation and Data Acquisition:
-
The plate is placed in a fluorescence microplate reader.
-
A baseline fluorescence reading is taken before the automated addition of an EC80 concentration of ATP (typically 1-10 µM).
-
Fluorescence changes are monitored in real-time to measure the calcium influx.
5. Data Analysis:
-
The increase in fluorescence upon ATP stimulation is quantified.
-
The percentage of inhibition by the antagonist is calculated relative to the control (ATP alone).
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion channel activity of the P2X4 receptor and is considered the gold standard for characterizing ion channel modulators.
1. Cell Preparation:
-
Cells expressing P2X4 receptors are grown on glass coverslips.
2. Recording Setup:
-
A coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution.
-
A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane (a "gigaseal").
-
The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of the total current across the cell membrane.
3. Current Recording:
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
ATP is applied to the cell via a rapid perfusion system to elicit an inward current through the P2X4 receptors.
4. Antagonist Application:
-
The antagonist is pre-applied for a set duration (e.g., 2 minutes for 5-BDBD) and then co-applied with ATP to measure its inhibitory effect on the ATP-gated current.
5. Data Analysis:
-
The peak amplitude of the inward current in the presence of the antagonist is compared to the control current (ATP alone).
-
The percentage of inhibition is calculated, and IC50 values are determined from the concentration-response curve.
Mandatory Visualization
P2X4 Receptor Signaling Pathway
The activation of the P2X4 receptor by ATP initiates a cascade of intracellular events, particularly in immune cells like microglia, leading to inflammatory responses and pain signaling.
Caption: P2X4 receptor signaling cascade in microglia.
Experimental Workflow for P2X4 Antagonist Characterization
The following diagram illustrates the general workflow for characterizing a novel P2X4 antagonist using both calcium imaging and electrophysiology.
Caption: Workflow for P2X4 antagonist characterization.
References
- 1. P2X4-Receptor-Mediated Synthesis and Release of Brain-Derived Neurotrophic Factor in Microglia Is Dependent on Calcium and p38-Mitogen-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology [frontiersin.org]
A Comparative Guide to P2X4 Receptor Inhibitors: BAY-1797 vs. BX-430
For researchers and drug development professionals investigating the role of the P2X4 receptor in inflammation, neuropathic pain, and other pathologies, the selection of a potent and selective inhibitor is paramount. This guide provides a head-to-head comparison of two prominent allosteric antagonists: BAY-1797 and BX-430. We will delve into their performance, supported by experimental data, to facilitate an informed decision for your research needs.
At a Glance: Key Performance Metrics
| Feature | This compound | BX-430 |
| Mechanism of Action | Allosteric Antagonist | Allosteric Antagonist |
| Binding Site | Binds to an allosteric site at the subunit interface in the extracellular domain. | Binds to the same allosteric site as this compound at the subunit interface in the extracellular domain. |
| Potency (IC50) | Potent, with nanomolar efficacy against human, mouse, and rat P2X4. | Potent, with sub-micromolar efficacy against human P2X4. |
| Species Selectivity | Active against human, mouse, and rat P2X4.[1][2] | Active against human and zebrafish P2X4; inactive against mouse and rat P2X4.[3][4] |
| P2X Subtype Selectivity | High selectivity for P2X4 over other P2X subtypes. | High selectivity for P2X4 over other P2X subtypes. |
| In Vivo Activity | Orally active with demonstrated anti-inflammatory and analgesic effects in mouse models. | Effective in in vivo models where human or zebrafish P2X4 are relevant. |
Quantitative Data Summary
The following tables provide a detailed breakdown of the inhibitory potency and selectivity of this compound and BX-430.
Table 1: Inhibitory Potency (IC50) Across Species
| Compound | Human P2X4 | Mouse P2X4 | Rat P2X4 | Zebrafish P2X4 |
| This compound | 108 nM - 211 nM | 112 nM | 233 nM | 0.14 µM |
| BX-430 | 0.54 µM | No effect | No effect | Potent antagonist |
Table 2: Selectivity Profile Against Other Human P2X Subtypes
| Compound | P2X1 | P2X2 | P2X3 | P2X5 | P2X7 |
| This compound | >50 µM | - | 8.3 µM | - | 10.6 µM |
| BX-430 | No functional impact at 10-100x IC50 | No functional impact at 10-100x IC50 | No functional impact at 10-100x IC50 | No functional impact at 10-100x IC50 | No functional impact at 10-100x IC50 |
Signaling Pathways and Experimental Workflows
To understand the context of P2X4 inhibition, it is crucial to visualize the signaling cascade and the experimental methods used to quantify the effects of these inhibitors.
P2X4 Receptor Signaling Pathway
Activation of the P2X4 receptor by its endogenous ligand, ATP, leads to the opening of a non-selective cation channel, resulting in an influx of Ca2+ and Na+ and an efflux of K+. This cation influx depolarizes the cell membrane and the increase in intracellular Ca2+ triggers various downstream signaling pathways. These pathways can lead to the activation of enzymes like endothelial nitric oxide synthase (eNOS) and the release of inflammatory mediators such as prostaglandin E2 (PGE2) and brain-derived neurotrophic factor (BDNF).
Caption: P2X4 receptor signaling cascade and points of inhibition.
Experimental Workflow: Quantifying P2X4 Inhibition
The inhibitory effects of compounds like this compound and BX-430 are typically assessed using electrophysiological and fluorescence-based assays. The general workflow involves expressing the P2X4 receptor in a host cell line, applying the inhibitor, and then stimulating the receptor with ATP to measure the resulting ion flux.
Caption: General workflow for assessing P2X4 inhibitor potency.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following outlines the general methodologies employed in the characterization of this compound and BX-430.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through the P2X4 channel in response to ATP, providing a precise quantification of inhibition.
-
Cell Preparation: Human embryonic kidney (HEK293) cells or similar cell lines are transiently or stably transfected with the cDNA encoding the P2X4 receptor of the desired species.
-
Recording Setup: Cells are placed in a recording chamber on an inverted microscope. A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior. The cell's membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Compound Application: The cells are perfused with an extracellular solution. The inhibitor (this compound or BX-430) is pre-applied for a set duration, followed by co-application with ATP to elicit a current.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed. The degree of inhibition is calculated by comparing the current amplitude in the presence and absence of the inhibitor. Concentration-response curves are generated to determine the IC50 value.
Calcium Imaging Assay
This fluorescence-based method measures the increase in intracellular calcium upon P2X4 activation and is well-suited for higher-throughput screening.
-
Cell Preparation: Cells expressing the P2X4 receptor are plated in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM), which increases its fluorescence intensity upon binding to calcium.
-
Compound Application: The inhibitor is added to the wells and incubated for a specific period.
-
Stimulation and Measurement: ATP is added to the wells to activate the P2X4 receptors. The change in fluorescence is measured over time using a fluorescence plate reader or a microscope.
-
Data Analysis: The increase in fluorescence in the presence of the inhibitor is compared to the control (vehicle-treated) wells to determine the percentage of inhibition.
Pharmacokinetics and In Vivo Considerations
-
This compound: This compound is orally active and has demonstrated efficacy in a mouse model of inflammatory pain. In mice, following oral administration, this compound showed a half-life of 2.64 hours. However, it was noted to cause induction of CYP3A4, which could be a consideration for drug development.
-
BX-430: While specific pharmacokinetic data is less publicly available, its efficacy in in vivo models is dependent on the species-selectivity of the P2X4 receptor being studied.
Conclusion
Both this compound and BX-430 are potent and selective allosteric inhibitors of the P2X4 receptor. The primary distinguishing factor is their species selectivity.
-
This compound is the inhibitor of choice for studies involving rodent models of disease, as it is effective against mouse and rat P2X4 receptors. Its oral bioavailability makes it suitable for in vivo experiments.
-
BX-430 is an excellent tool for research focused on the human P2X4 receptor and for studies utilizing zebrafish models. Its lack of activity in rodents necessitates the use of humanized mouse models or other species where it is effective for in vivo validation.
The selection between these two compounds will ultimately be guided by the specific research question and the experimental models employed. This guide provides the foundational data to make an informed choice for advancing your research on P2X4-mediated signaling.
References
A Comparative Analysis of P2X4 Receptor Antagonists: BAY-1797 versus PSB-12062
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity and potency of two notable P2X4 receptor antagonists, BAY-1797 and PSB-12062. The information is supported by experimental data to aid in the selection of the appropriate compound for preclinical research.
The P2X4 receptor, a ligand-gated ion channel activated by extracellular ATP, is a key player in inflammatory and immune responses. Its involvement in neuropathic pain and neurodegenerative diseases has made it an attractive therapeutic target. This guide focuses on a direct comparison of two antagonists of this receptor: this compound, a potent and selective antagonist suitable for in vivo studies in rodents, and PSB-12062, a selective P2X4 antagonist with demonstrated allosteric mechanisms.[1][2]
Quantitative Comparison of Potency and Selectivity
The inhibitory activities of this compound and PSB-12062 have been evaluated against P2X4 receptors from different species. The following tables summarize their half-maximal inhibitory concentrations (IC50), providing a clear comparison of their potency.
Table 1: Potency (IC50) of P2X4 Receptor Antagonists Across Species
| Compound | Human P2X4 | Mouse P2X4 | Rat P2X4 |
| This compound | 108 nM[3] | 112 nM[3] | 233 nM[3] |
| PSB-12062 | 1.38 µM | ~3 µM | 0.928 - 1.76 µM |
A lower IC50 value indicates greater potency.
Table 2: Selectivity of this compound Against Other Human P2X Subtypes
| P2X Subtype | IC50 |
| P2X1 | >50 µM |
| P2X3 | 8.3 µM |
| P2X7 | 10.6 µM |
Data from Tocris Bioscience.
PSB-12062 demonstrates a 35-fold selectivity for P2X4 over P2X1, P2X2, P2X3, and P2X7 receptors.
Experimental Protocols
The characterization of these P2X4 receptor antagonists primarily relies on functional assays that measure the inhibition of ATP-induced calcium influx in cells expressing the receptor.
Calcium Influx Assay
This high-throughput assay quantifies changes in intracellular calcium concentration following the activation of P2X4 receptors in the presence and absence of the antagonist.
Methodology:
-
Cell Culture: Human astrocytoma (1321N1) cells stably expressing the human, mouse, or rat P2X4 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well plates and incubated overnight to allow for adherence.
-
Dye Loading: The culture medium is aspirated, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 45-60 minutes at 37°C in the dark.
-
Antagonist Incubation: After washing to remove excess dye, cells are pre-incubated with varying concentrations of this compound or PSB-12062 for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Data Acquisition: The plate is placed in a fluorescence microplate reader (e.g., FLIPR). Baseline fluorescence is measured before the automated addition of an EC80 concentration of ATP. The resulting change in fluorescence, indicative of calcium influx, is monitored in real-time.
-
Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the fluorescence signal compared to control wells without the antagonist. IC50 values are calculated from the concentration-response curves.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the P2X4 receptor signaling pathway and a typical experimental workflow for comparing the antagonists.
Caption: P2X4 Receptor Signaling Pathway and Antagonist Action.
Caption: Experimental Workflow for Comparing P2X4 Antagonists.
Conclusion
Both this compound and PSB-12062 are valuable tools for studying the P2X4 receptor. This compound exhibits higher potency across human, mouse, and rat P2X4 receptors, making it a suitable candidate for in vivo studies in these species. PSB-12062, while less potent, is a well-characterized allosteric modulator that is also effective across these species. The choice between these compounds will depend on the specific requirements of the research, including the desired potency, the species being studied, and the experimental model.
References
A Head-to-Head Comparison of P2X4 Receptor Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of purinergic signaling, the P2X4 receptor stands out as a promising therapeutic target for a range of conditions, including neuropathic pain and inflammation. The selection of an appropriate antagonist is critical for the success of both basic research and preclinical drug development. This guide provides an objective, data-driven comparison of prominent P2X4 receptor antagonists, offering a comprehensive overview of their performance, underlying experimental protocols, and key signaling pathways.
Comparative Efficacy of P2X4 Receptor Antagonists
The potency of P2X4 receptor antagonists can vary significantly across different species, a crucial consideration for translating preclinical findings. The half-maximal inhibitory concentration (IC50) is a standard measure of antagonist potency. The table below summarizes the IC50 values for several key P2X4 receptor antagonists against human, rat, and mouse orthologs.
| Compound | Human P2X4 IC50 | Rat P2X4 IC50 | Mouse P2X4 IC50 | Notes |
| 5-BDBD | 0.5 - 1.2 µM[1][2] | 0.75 µM[1][3] | Insensitive[1] | A selective allosteric antagonist, though some reports suggest a competitive mechanism. It is poorly soluble in water. |
| PSB-12062 | 1.38 µM | 0.928 µM | 1.76 µM | A potent and selective allosteric antagonist with improved water solubility compared to its precursor, PSB-12054. |
| BX-430 | 0.54 µM | >10 µM | >10 µM | A potent and highly selective noncompetitive allosteric antagonist for the human P2X4 receptor with marked species specificity. |
| BAY-1797 | 108 nM | 233 nM | 112 nM | A potent, selective, and orally active antagonist with demonstrated anti-inflammatory and analgesic effects in vivo. |
| PPADS | 27.5 - 34 µM | >500 µM | 42 µM | A broad-spectrum, non-selective P2 receptor antagonist. |
| TNP-ATP | 15.2 µM | - | - | A non-selective, competitive P2X receptor antagonist. |
Selectivity Profile of P2X4 Receptor Antagonists
The selectivity of an antagonist for the P2X4 receptor over other P2X subtypes is paramount for elucidating its specific biological roles and for therapeutic development. The following table provides a summary of the inhibitory activity of key antagonists against other human P2X receptor subtypes.
| Compound | P2X1 IC50 (human) | P2X2 IC50 (human) | P2X3 IC50 (human) | P2X7 IC50 (human) |
| 5-BDBD | No significant effect | No significant effect | Modest inhibition (~36% at 10 µM, rat) | No significant effect |
| PSB-12054 | >10 µM (>30-fold selective) | >10 µM (>50-fold selective) | >10 µM (>50-fold selective) | >10 µM (>50-fold selective) |
| PSB-12062 | >30 µM (>35-fold selective) | >30 µM (>35-fold selective) | >30 µM (>35-fold selective) | >30 µM (>35-fold selective) |
| BX-430 | No functional impact at 10-100x IC50 | No functional impact at 10-100x IC50 | No functional impact at 10-100x IC50 | No functional impact at 10-100x IC50 |
| This compound | >50 µM | - | 8.3 µM | 10.6 µM |
Pharmacokinetic Properties
The therapeutic potential of a P2X4 receptor antagonist is heavily influenced by its pharmacokinetic profile, including its solubility, ability to cross the blood-brain barrier, and metabolic stability.
| Compound | Aqueous Solubility | Blood-Brain Barrier Penetration | Notes |
| 5-BDBD | Insoluble in water and ethanol. Soluble in DMSO (71 mg/mL). | Inferred to be brain penetrant as a benzodiazepine derivative. | |
| PSB-12054 | Poorly water-soluble. | Not specified. | |
| PSB-12062 | More water-soluble than PSB-12054. | Not specified. | |
| This compound | Soluble in DMSO and ethanol (to 100 mM). | Orally active and suitable for in vivo studies in rodents. |
P2X4 Receptor Signaling Pathway
Activation of the P2X4 receptor by its endogenous agonist, adenosine triphosphate (ATP), triggers the opening of a non-selective cation channel, leading to the influx of Ca²⁺ and Na⁺. This cation influx depolarizes the cell membrane and initiates a cascade of downstream signaling events. In immune cells such as microglia, the rise in intracellular Ca²⁺ can activate p38 MAP kinase, which in turn leads to the synthesis and release of brain-derived neurotrophic factor (BDNF), a key mediator in neuropathic pain.
Caption: P2X4 receptor signaling cascade.
Experimental Protocols
The characterization of P2X4 receptor antagonists primarily relies on two key experimental techniques: calcium influx assays and whole-cell patch-clamp electrophysiology.
Calcium Influx Assay
This high-throughput assay measures the change in intracellular calcium concentration following P2X4 receptor activation in the presence and absence of antagonists.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) or astrocytoma (e.g., 1321N1) cells stably expressing the P2X4 receptor of interest (human, rat, or mouse) are cultured in appropriate media.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1, according to the manufacturer's protocol. Typically, cells are incubated with 1-5 µM of the dye for 30-60 minutes at 37°C.
-
Antagonist Incubation: The cells are then washed and incubated with varying concentrations of the P2X4 receptor antagonist for a predetermined period (e.g., 10-30 minutes).
-
Agonist Stimulation and Data Acquisition: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is recorded before the automated addition of an EC80 concentration of ATP (typically 1-10 µM). Fluorescence changes are monitored in real-time.
-
Data Analysis: The increase in fluorescence upon ATP addition is indicative of calcium influx. The inhibitory effect of the antagonist is calculated, and IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Caption: Calcium influx assay workflow.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion channel activity of the P2X4 receptor and is considered the gold standard for characterizing ion channel modulators.
Methodology:
-
Cell Preparation: Cells expressing P2X4 receptors are grown on glass coverslips.
-
Recording Setup: The coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution (e.g., containing in mM: 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose, pH 7.4).
-
Pipette Preparation: Borosilicate glass micropipettes are pulled to a resistance of 3-5 MΩ and filled with an intracellular solution (e.g., containing in mM: 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA, pH 7.3).
-
Current Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV). ATP is applied to the cell via a perfusion system to elicit an inward current through the P2X4 receptors.
-
Antagonist Application: The antagonist is co-applied with ATP to measure its inhibitory effect on the ATP-gated current.
-
Data Analysis: The reduction in the peak current amplitude in the presence of the antagonist is used to determine the percentage of inhibition and to calculate the IC50 value.
Caption: Patch-clamp experiment workflow.
Logical Selection of a P2X4 Receptor Antagonist
The choice of a P2X4 receptor antagonist should be guided by the specific experimental goals. The following diagram illustrates a logical approach to selecting the most appropriate compound.
Caption: Antagonist selection decision tree.
References
BAY-1797: A Comparative Analysis of Purinergic Receptor Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of BAY-1797, a potent and selective P2X4 receptor antagonist, with other purinergic receptors. The following sections present a quantitative comparison of its activity, detailed experimental protocols for assessing selectivity, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: this compound Purinergic Receptor Activity Profile
The inhibitory activity of this compound has been quantified across various purinergic receptor subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency and selectivity.
| Target Receptor | Species | IC50 (µM) | Reference(s) |
| P2X4 | Human | 0.108 | [1][2] |
| Mouse | 0.112 | [1] | |
| Rat | 0.233 | ||
| P2X1 | Human | >50 | |
| P2X2 | Human | >10 | |
| P2X3 | Human | 8.3 | |
| P2X5 | Human | >10 | |
| P2X6 | Human | >10 | |
| P2X7 | Human | 10.6 | |
| P2Y Receptors (various) | Human | >10 |
*Data extrapolated from a safety screening panel where this compound was tested at a concentration of 10 µM against a variety of G protein-coupled receptors (including P2Y subtypes) and ion channels (including P2X subtypes) and showed no significant inhibition.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a general experimental workflow relevant to the assessment of this compound's cross-reactivity.
Caption: P2X Receptor Signaling Pathway
Caption: P2Y Receptor Signaling Pathways
Caption: Experimental Workflow for Cross-Reactivity Assessment
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cross-reactivity of a test compound like this compound with purinergic receptors.
Electrophysiology (Whole-Cell Patch-Clamp)
This method directly measures the ion channel activity of P2X receptors and is considered a gold standard for characterizing ion channel modulators.
-
Cell Preparation:
-
Culture human embryonic kidney (HEK293) cells or other suitable host cells.
-
Transiently or stably transfect the cells with the specific human purinergic receptor subtype (e.g., P2X1, P2X2, P2X3, P2X4, P2X7).
-
Plate the transfected cells onto glass coverslips 24-48 hours before the experiment.
-
-
Recording Solutions:
-
Extracellular Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 145 KCl, 10 HEPES, 10 EGTA, 2 Mg-ATP; pH adjusted to 7.2 with KOH.
-
-
Electrophysiological Recording:
-
Place a coverslip with transfected cells in a recording chamber on an inverted microscope and perfuse with the extracellular solution.
-
Pull borosilicate glass micropipettes to a resistance of 3-5 MΩ and fill with the intracellular solution.
-
Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (a gigaseal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at -60 mV.
-
Apply the specific P2X receptor agonist (e.g., ATP or α,β-methylene ATP) at a concentration that elicits a submaximal response (EC50 to EC80) to establish a baseline current.
-
Co-apply the agonist with increasing concentrations of this compound (e.g., 0.01 µM to 100 µM) to determine the inhibitory effect.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-induced current in the absence and presence of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calcium Imaging Assay (FLIPR)
This high-throughput method measures changes in intracellular calcium concentration upon receptor activation, suitable for both P2X and Gq-coupled P2Y receptors.
-
Cell Preparation:
-
Plate HEK293 cells stably expressing the purinergic receptor of interest in 96-well or 384-well black-walled, clear-bottom plates.
-
Allow cells to adhere and grow to confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Remove the culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells with the salt solution to remove excess dye.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate into a fluorescent imaging plate reader (FLIPR).
-
Establish a baseline fluorescence reading.
-
Add the specific purinergic receptor agonist (e.g., ATP, ADP, UTP) at an EC80 concentration.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the increase in fluorescence in response to the agonist for each well.
-
Normalize the data to the control wells (agonist only).
-
Plot the normalized response against the logarithm of the this compound concentration and fit to a dose-response curve to calculate the IC50.
-
Radioligand Binding Assay (Competition Assay)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the receptor, thereby determining its binding affinity (Ki).
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target purinergic receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]α,β-methylene ATP for some P2X receptors), and a range of concentrations of unlabeled this compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a competition binding curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
BAY-1797: A Reference Compound for P2X4 Antagonism - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BAY-1797 with other P2X4 receptor antagonists, supported by experimental data. The P2X4 receptor, an ATP-gated ion channel, is a key target in neuroinflammation and chronic pain research. Understanding the pharmacological landscape of its antagonists is crucial for advancing therapeutic development in these areas.
Comparative Efficacy of P2X4 Receptor Antagonists
The potency of P2X4 receptor antagonists can vary significantly across different species, a critical consideration for the translational relevance of preclinical research. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other notable P2X4 antagonists.
| Compound | Human P2X4 IC50 (nM) | Mouse P2X4 IC50 (nM) | Rat P2X4 IC50 (nM) | Selectivity & Remarks |
| This compound | 108 - 211[1][2][3] | 112 - 141[2] | 233[2] | Potent and selective with similar activity across species. Orally active with demonstrated anti-inflammatory and anti-nociceptive effects in vivo. |
| BX-430 | 426 - 540 | >10,000 (inactive) | >10,000 (inactive) | Potent and selective for human P2X4; very weak or no activity at rodent P2X4. |
| 5-BDBD | 500 - 1,000 | Inactive | 750 | Potent antagonist at human and rat P2X4 receptors but not mouse. |
| PSB-12062 | 248 - 1,380 | 3,000 | ~1,380 | Shows activity across species, but with some preference for the human receptor. |
| TNP-ATP | 17,000 | 93,000 | - | Broad-spectrum P2X antagonist with lower potency for P2X4. |
| PPADS | 34,000 | 42,000 | - | Broad-spectrum, non-selective P2 receptor antagonist. |
P2X4 Receptor Signaling and Antagonist Evaluation Workflow
The following diagrams illustrate the canonical P2X4 signaling pathway and a typical experimental workflow for characterizing P2X4 antagonists.
Experimental Protocols
The characterization of P2X4 receptor antagonists primarily relies on two key in vitro experimental techniques: calcium influx assays and whole-cell patch-clamp electrophysiology.
Calcium Influx Assay
This high-throughput assay measures the change in intracellular calcium concentration upon P2X4 receptor activation in the presence and absence of antagonists.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) or astrocytoma (e.g., 1321N1) cells stably expressing the P2X4 receptor of interest (human, rat, or mouse) are cultured in appropriate media.
-
Dye Loading: Cells are seeded into 96- or 384-well plates and incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's protocol. This is typically done in a buffer solution for 30-60 minutes at 37°C.
-
Compound Application: The antagonist (e.g., this compound) is added to the wells at various concentrations and pre-incubated for a defined period.
-
Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader. The P2X4 receptor is activated by the addition of a specific concentration of ATP (typically the EC50 concentration). The resulting change in fluorescence, corresponding to the influx of calcium, is measured over time.
-
Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction in the ATP-induced fluorescence signal. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing ion channel modulators, providing a direct measure of the ion channel activity of the P2X4 receptor.
Methodology:
-
Cell Preparation: Cells expressing P2X4 receptors are grown on glass coverslips.
-
Recording Setup: The coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.
-
Pipette Preparation: Borosilicate glass micropipettes are pulled to a resistance of 3-5 MΩ and filled with an intracellular solution.
-
Whole-Cell Configuration: A high-resistance seal (giga-seal) is formed between the micropipette and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.
-
Current Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV). ATP is applied to the cell via a perfusion system to elicit an inward current through the P2X4 receptors.
-
Antagonist Application: The antagonist is co-applied with ATP to measure its inhibitory effect on the ATP-gated current.
-
Data Analysis: The reduction in the peak current amplitude in the presence of the antagonist is used to determine the percentage of inhibition and to calculate the IC50 value.
In Vivo Model: CFA-Induced Inflammatory Pain
This compound has demonstrated anti-inflammatory and anti-nociceptive effects in a mouse model of Complete Freund's Adjuvant (CFA)-induced inflammatory pain.
Protocol Outline:
-
Induction of Inflammation: A subcutaneous injection of CFA into the plantar surface of the hind paw of a mouse or rat induces a localized and persistent inflammatory response, characterized by edema, erythema, and hyperalgesia.
-
Drug Administration: this compound is administered orally at various doses.
-
Assessment of Nociception: Pain sensitivity is measured at different time points after drug administration using methods such as:
-
Thermal Hyperalgesia: Paw withdrawal latency in response to a radiant heat source (e.g., Hargreaves test).
-
Mechanical Allodynia: Paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness.
-
-
Measurement of Inflammation: Paw edema can be quantified by measuring paw thickness with calipers.
-
Data Analysis: The effects of this compound are compared to a vehicle-treated control group to determine its efficacy in reducing inflammatory pain and swelling.
Conclusion
This compound stands out as a potent and selective P2X4 antagonist with the significant advantage of consistent activity across human and rodent species. This makes it an excellent reference compound for preclinical studies aiming for clinical translation. In contrast, antagonists like BX-430 and 5-BDBD, while valuable tools for studying the human P2X4 receptor, are unsuitable for efficacy testing in standard rodent models due to their species-specific inactivity. The choice of an appropriate antagonist is therefore critical and should be guided by the specific research question and the experimental models employed. The experimental protocols outlined in this guide provide a robust framework for the continued discovery and characterization of novel P2X4 modulators.
References
Reproducibility of BAY-1797 Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the P2X4 receptor antagonist BAY-1797 with alternative compounds. It details the reproducibility of its anti-inflammatory and anti-nociceptive effects by presenting quantitative data from key studies, outlining experimental methodologies, and visualizing relevant biological pathways and workflows.
This compound is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel implicated in inflammatory and neuropathic pain.[1] While showing promise in preclinical models, its development was halted due to the induction of cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism.[1] This guide aims to provide an objective overview of the available data on this compound to aid researchers in evaluating its utility as a chemical probe and to contextualize its effects within the broader landscape of P2X4 receptor antagonists.
Comparative Efficacy and Potency
The inhibitory activity of this compound on the P2X4 receptor has been characterized across different species and compared with other known P2X4 antagonists. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency.
| Compound | Human P2X4 IC50 (nM) | Mouse P2X4 IC50 (nM) | Rat P2X4 IC50 (nM) | Species Selectivity Notes | Reference |
| This compound | 210 ± 74 | 141 ± 24 | ~100 | High potency with similar activity across species. | [2][3] |
| 5-BDBD | 1000 ± 300 | Insensitive | ~750 | Potent at human and rat receptors, but not mouse. | [4] |
| BX-430 | 426 ± 162 | Insensitive | >10,000 | Potent and selective for human P2X4; weak activity in rodents. | |
| PSB-12062 | 248 ± 41 | 3000 ± 2000 | ~928 - 1760 | Allosteric modulator with modest selectivity for human over mouse P2X4. | |
| TNP-ATP | 17,000 ± 5000 | 93,000 ± 4000 | - | Weak antagonist with selectivity for human over mouse P2X4. | |
| PPADS | 34,000 ± 16,000 | 42,000 ± 14,000 | - | Broad-spectrum, non-selective P2 receptor antagonist. |
In Vivo Anti-Inflammatory and Anti-Nociceptive Effects
The primary in vivo model used to evaluate the efficacy of this compound is the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in mice. This model mimics key aspects of chronic inflammatory pain.
| Study Parameter | Vehicle Control | This compound (30 mg/kg, p.o.) | This compound (100 mg/kg, p.o.) | Reference |
| Paw Volume (edema) at 24h post-CFA | Data not explicitly quantified in primary source | Significant Reduction | Significant Reduction | |
| Prostaglandin E2 (PGE2) Levels in Paw Tissue | Baseline levels not specified | Dose-dependent reduction | Dose-dependent reduction | |
| Mechanical Allodynia (von Frey test) | Data not explicitly quantified in primary source | Significant Reversal | Significant Reversal |
Note: The primary publication by Werner et al. (2019) states that this compound demonstrated significant anti-inflammatory and anti-nociceptive effects in the mouse CFA model, though specific quantitative data on the degree of paw volume reduction and mechanical allodynia reversal were not provided in the main text or readily available supplementary materials.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been assessed in rodents.
| Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Mouse | 10 mg/kg, p.o. | Data not available | Data not available | Data not available | Data not available | |
| Rat | 3 mg/kg, i.v. | - | - | 1210 | 2.1 | |
| Rat | 10 mg/kg, p.o. | 437 | 2.0 | 3380 | 2.8 |
Note: While the oral bioavailability in rats can be calculated from the provided data, a comprehensive pharmacokinetic profile in mice from the primary study was not available.
Experimental Protocols
To ensure the reproducibility of the findings, detailed methodologies for the key experiments are crucial.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Mice
This protocol outlines the induction of inflammation and pain in mice to test the efficacy of this compound.
-
Animals: Male C57BL/6 mice are typically used.
-
Induction of Inflammation: A volume of 20 µL of Complete Freund's Adjuvant (CFA) is injected into the intraplantar surface of one hind paw. Control animals receive a saline injection.
-
Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% Natrosol) and administered orally (p.o.) at the desired doses (e.g., 30 and 100 mg/kg).
-
Assessment of Edema: Paw volume is measured using a plethysmometer at baseline and at various time points post-CFA injection (e.g., 24 hours).
-
Assessment of Mechanical Allodynia: The paw withdrawal threshold to mechanical stimuli is measured using von Frey filaments.
-
Tissue Collection: At the end of the experiment, paw tissue can be collected for biomarker analysis.
Prostaglandin E2 (PGE2) Measurement
PGE2 is a key inflammatory mediator. Its levels in the inflamed paw tissue are quantified to assess the anti-inflammatory effect of this compound.
-
Tissue Homogenization: Paw tissue is homogenized in a suitable buffer (e.g., PBS with protease inhibitors).
-
Centrifugation: The homogenate is centrifuged to pellet cellular debris.
-
Supernatant Collection: The supernatant containing the soluble proteins and mediators is collected.
-
ELISA Assay: The concentration of PGE2 in the supernatant is determined using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions. The results are typically normalized to the total protein concentration in the sample.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures can aid in understanding the mechanism of action and the experimental design.
References
- 1. Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (this compound) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the molecular determinants of antagonist potency in the allosteric binding pocket of human P2X4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative Guide to Negative Control Experiments for BAY-1797 Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of essential negative control experiments to ensure the specific, on-target effects of BAY-1797, a potent and selective P2X4 receptor antagonist, are accurately determined. Robust negative controls are critical for distinguishing the pharmacological effects of this compound from potential off-target or experimental artifacts.
This compound is an orally active antagonist of the P2X4 receptor, an ATP-gated ion channel.[1][2][3] The activation of P2X4 by extracellular ATP is implicated in inflammatory and neuropathic pain by triggering the release of pro-inflammatory mediators such as prostaglandin E2 (PGE2).[3] this compound has been shown to block these effects. Given its potent activity, validating that its observed effects are solely due to P2X4 antagonism is paramount.
P2X4 Receptor Signaling Pathway and this compound's Point of Action
The diagram below illustrates the signaling cascade initiated by ATP binding to the P2X4 receptor and the inhibitory action of this compound.
Caption: P2X4 receptor activation by ATP and inhibition by this compound.
Comparison of Negative Control Strategies
The ideal negative control is a structurally similar but biologically inactive molecule. In the absence of a widely available inactive analog for this compound, a combination of other controls is necessary to build a strong case for target-specific activity.
| Control Strategy | Description | Expected Outcome with this compound | Expected Outcome with Control | Rationale |
| Vehicle Control | The solvent (e.g., DMSO, Saline) used to dissolve this compound is administered under identical conditions. | Inhibition of ATP-induced response (e.g., reduced Ca²⁺ influx, cytokine release). | No effect on ATP-induced response. | Ensures the observed effect is from the compound, not its solvent. |
| Alternative Antagonist (Species-Dependent) | Use of an antagonist with known species-dependent activity, such as BX430, which inhibits human P2X4 but not rat or mouse P2X4. | In human cells: Inhibition of response. In mouse/rat cells: Inhibition of response. | In human cells: Inhibition of response. In mouse/rat cells: No effect on ATP-induced response. | Confirms the effect is mediated by P2X4 in the specific species being tested. |
| Genetic Knockdown/Out | Use of siRNA, shRNA, or CRISPR to eliminate P2X4 receptor expression. A non-targeting (scrambled) siRNA serves as the control for the knockdown procedure. | In P2X4 knockdown cells, this compound will have no target and thus no effect. | ATP fails to elicit a response in P2X4 knockdown cells, confirming the pathway's dependence on the receptor. | Provides the most definitive evidence that the biological effect of this compound is dependent on the presence of its P2X4 target. |
| Inactive Concentration | Use of this compound at a concentration significantly below its reported IC50 (e.g., <1 nM). | At effective concentrations (e.g., 200 nM), this compound inhibits the ATP-induced response. | At a sub-IC50 concentration, this compound should show no significant inhibition of the response. | Demonstrates a dose-dependent effect, a hallmark of specific pharmacological activity. |
Experimental Protocols
Protocol 1: In Vitro Calcium Influx Assay Using Negative Controls
This protocol measures changes in intracellular calcium concentration in response to an ATP challenge in the presence of this compound or a negative control.
Materials:
-
Cells expressing the P2X4 receptor (e.g., 1321N1 or THP-1 cells).
-
This compound (Soluble in DMSO).
-
Vehicle (DMSO).
-
ATP solution.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash cells with assay buffer and incubate with Fluo-4 AM dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Compound Incubation: Wash away excess dye. Add assay buffer containing:
-
Test: this compound (final concentration ~2x IC50, e.g., 250 nM).
-
Vehicle Control: An equivalent volume of DMSO.
-
Inactive Concentration Control: this compound at a sub-inhibitory concentration (e.g., 0.5 nM).
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader and begin recording baseline fluorescence.
-
After establishing a stable baseline, inject ATP solution (to a final concentration that elicits a submaximal response, e.g., EC50).
-
Continue recording fluorescence to capture the peak calcium response.
-
-
Data Analysis: Calculate the change in fluorescence (Peak - Baseline) for each well. Normalize the response in the this compound-treated wells to the vehicle control wells.
Protocol 2: P2X4 Receptor Knockdown for Target Validation
This protocol uses siRNA to transiently reduce P2X4 expression to confirm this compound's on-target activity.
Materials:
-
siRNA targeting the P2X4 receptor mRNA.
-
Non-targeting (scrambled) control siRNA.
-
Lipofectamine RNAiMAX or similar transfection reagent.
-
Opti-MEM or similar reduced-serum media.
-
Cells suitable for transfection.
-
Reagents for Western Blot or qPCR to validate knockdown.
Methodology:
-
Transfection:
-
Prepare two sets of cells. Transfect one set with P2X4-targeting siRNA and the other with non-targeting control siRNA using a lipid-based transfection reagent as per the manufacturer's protocol.
-
Incubate cells for 48-72 hours to allow for mRNA and protein depletion.
-
-
Knockdown Validation: Harvest a subset of cells from each group and confirm the reduction of P2X4 protein or mRNA levels via Western Blot or qPCR, respectively.
-
Functional Assay: Perform the Calcium Influx Assay (Protocol 1) on both the P2X4 knockdown and non-targeting control cells.
-
Expected Result: In non-targeting control cells, this compound will inhibit the ATP-induced calcium influx. In P2X4 knockdown cells, the ATP-induced signal will be severely blunted or absent, and this compound will have no further effect.
-
Visualizing Experimental Design and Logic
Workflow for a Cell-Based Negative Control Study
Caption: General workflow for testing this compound with negative controls.
Logical Framework for Validating On-Target Effects
Caption: Decision tree for confirming this compound's mechanism of action.
References
Safety Operating Guide
Navigating the Disposal of BAY-1797: A Guide for Laboratory Professionals
Key Chemical and Physical Properties of BAY-1797
A thorough understanding of a compound's properties is fundamental to its safe handling and disposal. Below is a summary of the available quantitative data for this compound.
| Property | Value |
| Molecular Weight | 416.88 g/mol |
| Formula | C₂₀H₁₇ClN₂O₄S |
| Purity | ≥98% |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol. |
| Storage | Store at -20°C. |
| CAS Number | 2055602-83-8 |
General Disposal Procedures for this compound
In the absence of a specific Safety Data Sheet (SDS) detailing disposal methods, researchers must adhere to their institution's hazardous waste disposal protocols. The following steps provide a general framework for the safe disposal of this compound.
Step 1: Consult Institutional Guidelines
Before initiating any disposal process, the first and most critical step is to consult your organization's Environmental Health and Safety (EHS) department. They will provide specific procedures and requirements for chemical waste disposal that are compliant with local, state, and federal regulations.
Step 2: Waste Identification and Segregation
Properly identify and label all waste containing this compound. This includes pure compound, contaminated solutions, and any personal protective equipment (PPE) or labware that has come into contact with the chemical. Segregate this waste from other laboratory waste streams to prevent accidental mixing and potential chemical reactions.
Step 3: Containerization
Use a designated, properly labeled, and chemically compatible container for the collection of this compound waste. The container should be in good condition, with a secure-fitting lid to prevent leaks or spills.
Step 4: Waste Pickup and Disposal
Arrange for the collection of the chemical waste by your institution's EHS or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this compound down the drain or in the regular trash.
Experimental Protocols Cited
The available literature on this compound focuses on its biological activity as a selective P2X4 receptor antagonist. While detailed experimental protocols for its synthesis or disposal are not provided in the search results, its use in in-vivo models of inflammatory pain has been documented. These studies typically involve oral administration of this compound to animal models to assess its anti-inflammatory and analgesic effects.
Visualizing the Disposal Workflow
To further clarify the recommended disposal process, the following diagram illustrates the logical steps to be taken by laboratory personnel.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: The information provided in this document is intended as a general guide. Always prioritize the specific instructions and protocols provided by your institution's Environmental Health and Safety department and the manufacturer's Safety Data Sheet.
Essential Safety and Operational Guidance for Handling BAY-1797
Disclaimer: This document provides essential safety and logistical information for handling the potent P2X4 receptor antagonist, BAY-1797, based on general best practices for potent pharmaceutical compounds. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. Therefore, it is imperative to consult the official SDS provided by the supplier for definitive handling, safety, and disposal procedures. The absence of a warning does not imply that no hazard exists.
This guide is intended for researchers, scientists, and drug development professionals. It is designed to provide immediate, essential safety and logistical information, including operational and disposal plans, to ensure the safe handling of this potent research compound.
Personal Protective Equipment (PPE)
The appropriate selection and consistent use of Personal Protective Equipment are critical to minimize exposure to potent compounds like this compound. The following table summarizes the recommended PPE for handling such materials.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high potential for aerosol generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs). |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted before use. | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Gown/Coveralls | Choose gowns or coveralls made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. Gowns should be changed regularly or immediately if contaminated. For high-potency compounds, materials like polyethylene-coated polypropylene are recommended.[1] |
| Dedicated Lab Coat | A dedicated lab coat, preferably disposable or professionally laundered, should be worn over personal clothing for lower-risk activities. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection against splashes.[2] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the tracking of contamination.[2] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with potent compounds. The following workflow outlines the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that come into contact with this compound, including gloves, gowns, shoe covers, weighing papers, pipette tips, and vials, must be considered hazardous waste.[3] These items should be segregated from regular laboratory trash.
-
Waste Containers: Use clearly labeled, leak-proof containers for the disposal of solid and liquid waste.[3] Ensure that waste containers are kept closed when not in use.
-
Spill Management: In the event of a spill, use a pre-prepared spill kit to contain and clean the area. All materials used for spill cleanup must be disposed of as hazardous waste.
-
Decontamination: All surfaces and equipment should be thoroughly decontaminated after handling this compound. The cleaning materials used for decontamination should also be disposed of as hazardous waste.
-
Collection and Disposal: Hazardous waste should be collected by a licensed professional disposal service in accordance with local, state, and federal regulations. Do not dispose of this compound or contaminated materials down the drain.
General Safety Precautions
-
Training: All personnel handling this compound must be thoroughly trained on the potential hazards and safe handling procedures.
-
Designated Areas: Whenever possible, designate a specific area for the handling of potent compounds to minimize the risk of cross-contamination.
-
Engineering Controls: Use engineering controls such as a chemical fume hood or a biological safety cabinet as the primary means of containment to minimize inhalation exposure.
-
Personal Hygiene: Always wash hands thoroughly after handling the compound and before leaving the laboratory. Avoid touching your face, eyes, or mouth while working with the compound.
-
Emergency Procedures: Ensure that all personnel are familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.
By adhering to these guidelines, researchers and scientists can minimize the risks associated with handling the potent research compound this compound and maintain a safe laboratory environment. Always prioritize safety and consult the official Safety Data Sheet for compound-specific information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
